molecular formula C10H16 B15495096 Cyclofenchene CAS No. 488-97-1

Cyclofenchene

Cat. No.: B15495096
CAS No.: 488-97-1
M. Wt: 136.23 g/mol
InChI Key: NZXWDTCLMXDSHY-UHFFFAOYSA-N
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Description

Cyclofenchene, with the CAS registry number 488-97-1, is an organic compound with the molecular formula C10H16 and an average molecular weight of 136.23 g/mol . This compound is classified as a tricyclic hydrocarbon and may also be identified by its systematic IUPAC name, 1,3,3-Trimethyltricyclo[2.2.1.0²,⁶]heptane . Key physical properties include a density of approximately 0.977 g/cm³ and a boiling point of around 143°C at 760 mmHg . It has a relatively low water solubility, estimated at 7.484 mg/L at 25°C, and a vapor pressure of about 6.81 mmHg at the same temperature . Its high logP value, estimated between 2.69 and 4.13, indicates significant hydrophobicity . The flash point is approximately 25.7°C, classifying it as a flammable liquid . The primary research applications of this compound are in the fields of flavor and fragrance science. It is identified as a component found in nature, specifically within the essential oils of plants such as petitgrain bigarade and salvia tomentosa . This makes it a compound of interest for the analytical profiling and study of natural essential oils and aromatic botanical extracts. Its presence contributes to the complex scent profiles of these materials. Researchers may utilize this compound as a standard or reference material in gas chromatography-mass spectrometry (GC-MS) analysis for the accurate identification of this compound in complex natural mixtures . Environmental fate and behavior modeling suggests that this compound is expected to have low biodegradability and may adsorb to soil and sediments . In wastewater treatment, volatilization is predicted to be a significant removal process . This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, especially given its flammability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

488-97-1

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,3,3-trimethyltricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3

InChI Key

NZXWDTCLMXDSHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C1C3(C2)C)C

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Cyclofenchene?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene, is a volatile organic compound with applications in the fragrance and flavor industries. This document provides an in-depth technical guide to its chemical and physical properties. It includes a detailed summary of its physicochemical parameters, standardized experimental protocols for their determination, and a workflow for the analytical characterization of volatile compounds. This dossier is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Chemical Identity and Structure

This compound, with the IUPAC name 1,3,3-trimethyltricyclo[2.2.1.0²˒⁶]heptane, is a saturated tricyclic hydrocarbon.[1][2] Its unique and rigid structure contributes to its characteristic odor profile.

  • IUPAC Name: 1,3,3-trimethyltricyclo[2.2.1.0²˒⁶]heptane[1][2]

  • CAS Number: 488-97-1[1][2]

  • Molecular Formula: C₁₀H₁₆[1][2]

  • InChI: InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3[1]

  • SMILES: CC1(C)C2CC3C(C2)C13C[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various applications, from formulation to environmental fate.

PropertyValueUnitsConditions
Molecular Weight 136.23 g/mol
Density 0.8603g/cm³@ 20.00 °C
Boiling Point 143.00 to 143.50°C@ 754.00 mm Hg
145.00°C@ 760.00 mm Hg
Flash Point 25.70°C(TCC)
Vapor Pressure 6.81mmHg@ 25.00 °C (estimated)
Refractive Index 1.45150@ 20.00 °C
Water Solubility 7.484mg/L@ 25 °C (estimated)
LogP (o/w) 3.975(estimated)

Data sourced from[4].

Experimental Protocols for Property Determination

Accurate determination of chemical properties is fundamental to chemical research and development. The following sections detail standardized methodologies for measuring the key properties of volatile liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a micro-scale technique suitable for determining the boiling point of a small amount of liquid.[5][6]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in the heating bath (Thiele tube).

  • The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Density (Digital Density Meter)

The oscillating U-tube principle, as outlined in ASTM D4052, provides a precise and rapid method for density determination.[7][8]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The instrument is calibrated using two standards of known density, typically dry air and distilled water.

  • The measuring cell (the U-tube) is brought to the desired temperature (e.g., 20°C).

  • A small volume of the liquid sample (approximately 1-2 mL) is injected into the U-tube using a syringe, ensuring no air bubbles are present.

  • The instrument measures the oscillation period of the U-tube filled with the sample.

  • The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period. The result is typically displayed in g/cm³ or kg/m ³.[9]

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property useful for identification and purity assessment.[10][11]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, 589 nm)

  • Constant temperature water bath

Procedure:

  • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • The instrument is calibrated using a standard of known refractive index, such as distilled water.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature of the measurement is recorded, as the refractive index is temperature-dependent.[10]

Determination of Water Solubility

The solubility of an organic compound in water can be determined by the shake-flask method, a standard procedure for assessing hydrophilicity.

Apparatus:

  • Flask with a stopper

  • Mechanical shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., GC-MS)

Procedure:

  • An excess amount of the organic compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand to allow for phase separation. Centrifugation can be used to facilitate this process.

  • A sample of the aqueous phase is carefully removed, ensuring no undissolved compound is transferred.

  • The concentration of the dissolved organic compound in the aqueous sample is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L).

Analytical Workflow and Characterization

The comprehensive characterization of a volatile compound like this compound involves a systematic analytical workflow. This ensures the identification, purity assessment, and quantification of the compound.

Analytical Workflow for Volatile Compounds cluster_0 Sample Preparation cluster_1 Qualitative and Quantitative Analysis cluster_2 Structural Elucidation cluster_3 Data Analysis and Reporting Sample_Acquisition Sample Acquisition (e.g., from synthesis or natural source) Dilution Dilution in a suitable solvent Sample_Acquisition->Dilution NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Functional Group Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Identification - Purity Assessment Dilution->GC_MS Inject GC_FID Gas Chromatography-Flame Ionization Detection (GC-FID) - Quantification Dilution->GC_FID Inject Data_Processing Data Processing and Spectral Interpretation GC_MS->Data_Processing GC_FID->Data_Processing Report_Generation Report Generation - Certificate of Analysis Data_Processing->Report_Generation

Analytical workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways of isolated this compound. It is primarily recognized for its organoleptic properties and is used as a fragrance and flavor ingredient.[4] Some studies on essential oils containing this compound have suggested potential antibacterial properties, but the direct action of this compound on specific signaling cascades has not been elucidated.[4] Further research is required to explore the potential pharmacological effects and mechanisms of action of this compound.

Conclusion

This technical guide provides a thorough overview of the chemical properties of this compound, supported by detailed experimental protocols for their determination. The presented data and methodologies offer a valuable resource for scientists and researchers in various fields, including natural product chemistry, fragrance development, and analytical chemistry. While its primary applications are in the flavor and fragrance sector, the comprehensive characterization provided herein may facilitate future investigations into its potential biological activities.

References

Cyclofenchene CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Cyclofenchene, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and insights into its biological context, supported by structured data and workflow visualizations.

Core Chemical Identification

This compound, a tricyclic monoterpene, is a notable compound found in various essential oils. Its unique structural framework makes it a subject of interest in chemical and pharmacological research.

IdentifierValueReference
CAS Number 488-97-1[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₆[1][2][3][4][5][6]
IUPAC Name 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane[1][3]
Synonyms This compound, 1,3,3-Trimethyltricyclo(2.2.1.02,6)heptane[1]
Molecular Weight 136.23 g/mol [1]
Canonical SMILES CC1(C2CC3C1C3(C2)C)C[1]
InChI Key NZXWDTCLMXDSHY-UHFFFAOYSA-N[1][3][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for its handling, formulation, and analysis in a laboratory setting.

PropertyValueConditionsReference
Boiling Point 143.0 - 143.5 °Cat 754.00 mm Hg[2]
145.0 °Cat 760.00 mm Hg[2]
Specific Gravity 0.8603at 20.00 °C[2]
Refractive Index 1.4515at 20.00 °C[2]
Vapor Pressure 6.812 mmHg (est.)at 25.00 °C[2]
Flash Point 78.00 °F (25.70 °C) (est.)TCC[2]
Water Solubility 7.484 mg/L (est.)at 25 °C[2]
LogP (o/w) 3.975 (est.)[2]

Molecular Structure

This compound possesses a rigid tricyclic structure, which is a variant of the bornane skeleton.

2D Structure: 2D structure of this compound

3D Conformer: 3D structure of this compound

Image Source: PubChem CID 79022.[1]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the synthesis or biological evaluation of pure this compound are not extensively documented in publicly available literature, a generalized workflow for the synthesis of such bridged tricyclic compounds can be conceptualized.

The synthesis of a complex tricyclic system like this compound typically involves multiple steps, including the formation of key ring structures and functional group interconversions. The following diagram illustrates a potential logical workflow.

G A Starting Material (e.g., Camphene or Fenchene derivative) B Step 1: Cyclization Reaction (e.g., Diels-Alder or intramolecular cyclization) A->B C Intermediate Product B->C D Step 2: Skeletal Rearrangement (Acid-catalyzed) C->D E Rearranged Intermediate D->E F Step 3: Reduction/Methylation E->F G Crude this compound F->G H Purification (e.g., Distillation, Chromatography) G->H I Pure this compound H->I J Characterization (NMR, GC-MS, IR) I->J

Caption: Conceptual workflow for the synthesis of this compound.

Biological Context and Research Directions

This compound has been identified as a component in the essential oils of plants such as Ocimum basilicum (basil) and Chrysanthemum indicum.[1] The essential oil of Salvia tomentosa, which contains this compound, has been noted for its antibacterial properties.[2] However, the specific contribution of this compound to this activity is an area for further investigation.

For drug development professionals, a critical step is to screen compounds like this compound for biological activity and to elucidate their mechanism of action. The following diagram outlines a standard workflow for this process.

G A Compound Isolation (from Natural Source or Synthesis) B High-Throughput Screening (HTS) (e.g., Cell-based assays, Enzyme assays) A->B C Hit Identification (Active Compounds) B->C D Dose-Response Studies (IC50 / EC50 Determination) C->D E Lead Compound Selection D->E F Mechanism of Action (MoA) Studies E->F G Target Identification & Validation F->G H Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) G->H I Identified Pathway H->I J Preclinical Development I->J

Caption: General workflow for bioactivity screening.

This guide provides foundational technical data and conceptual workflows relevant to this compound. Further empirical studies are required to fully elucidate its synthetic pathways and pharmacological potential.

References

Cyclofenchene: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene, is a volatile organic compound that has been identified as a constituent of the essential oils of certain plant species. This technical guide provides a detailed overview of the known natural sources and occurrence of this compound. Due to its status as a minor component, quantitative data is limited in the current scientific literature. This document summarizes the reported occurrences, provides a generalized experimental protocol for its extraction and quantification, and proposes a putative biosynthetic pathway based on established principles of terpene biosynthesis.

Natural Occurrence of this compound

This compound has been reported in the essential oils of a limited number of plant species. The primary sources identified in the literature are from the Lamiaceae and Asteraceae families.

Plant Sources

This compound has been reported to be a component of the essential oils of the following plants:

  • Ocimum basilicum (Basil): Various studies have analyzed the complex chemical composition of basil essential oil, with some reports indicating the presence of this compound. However, it is consistently found to be a minor, and often unquantified, component. The volatile profile of O. basilicum is known to vary significantly based on the cultivar, geographical location, and cultivation conditions.

  • Chrysanthemum indicum (Indian Chrysanthemum): This plant is another reported source of this compound. Similar to basil, analyses of C. indicum essential oil reveal a complex mixture of terpenes and other volatile compounds, with this compound being a minor constituent.

It is important to note that many comprehensive analyses of the essential oils from these plants do not report the presence of this compound. This is likely due to its low concentration, which may fall below the detection limits of the analytical methods used or be overlooked in favor of more abundant compounds.

Fungal Sources

Currently, there is no scientific literature reporting the natural occurrence of this compound in any fungal species. The vast majority of research on fungal secondary metabolites has focused on other classes of terpenes and volatile compounds.

Quantitative Data on this compound Occurrence

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in natural sources. While its presence has been reported, specific concentration ranges or percentage compositions in the essential oils of Ocimum basilicum and Chrysanthemum indicum are not available. This lack of data highlights an opportunity for further research to quantify the abundance of this monoterpene in various plant species and cultivars.

Table 1: Reported Natural Sources of this compound and Data Availability

Natural SourceFamilyPart of OrganismQuantitative Data
Ocimum basilicumLamiaceaeLeaves, FlowersNot Available
Chrysanthemum indicumAsteraceaeFlowersNot Available

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound from plant matrices typically involve the extraction of essential oils followed by chromatographic analysis. The following is a generalized protocol that can be adapted for the analysis of this compound.

Extraction of Essential Oils

Method: Hydrodistillation

  • Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a distillation flask with a sufficient amount of water. The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.

  • Collection: The condensed mixture of water and essential oil is collected in a receiving vessel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Method: GC-MS for Identification and Quantification

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., n-alkane series) may be added for quantitative analysis.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenes.

    • Injector: The sample is injected in split or splitless mode at a high temperature (e.g., 250°C) to ensure volatilization.

    • Oven Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard for the fragmentation of the eluted compounds.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio.

    • Data Acquisition: The mass spectrometer scans a specific mass range (e.g., m/z 40-400) to detect the fragments of the analytes.

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound can be determined by creating a calibration curve using a certified reference standard. The peak area of this compound in the sample is compared to the calibration curve, and the concentration is calculated relative to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis plant_material Plant Material (e.g., Ocimum basilicum) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying pure_oil Pure Essential Oil drying->pure_oil sample_prep Sample Preparation (Dilution) pure_oil->sample_prep gc_ms Gas Chromatography-Mass Spectrometry sample_prep->gc_ms data_analysis Data Analysis gc_ms->data_analysis identification Identification of this compound data_analysis->identification quantification Quantification of this compound data_analysis->quantification

Caption: Workflow for this compound Analysis.

Putative Biosynthetic Pathway

While the specific enzymes involved in this compound biosynthesis have not been elucidated, a putative pathway can be proposed based on the known biosynthesis of other cyclic monoterpenes. The pathway likely proceeds from geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.

Putative_Biosynthesis cluster_pathway Putative this compound Biosynthesis GPP Geranyl Pyrophosphate (GPP) linalyl_pp Linalyl Pyrophosphate GPP->linalyl_pp Isomerization cyclization_enzyme Putative Terpene Synthase (Cyclase) linalyl_pp->cyclization_enzyme carbocation Tricyclic Carbocation Intermediate cyclization_enzyme->carbocation Cyclization Cascade This compound This compound carbocation->this compound Deprotonation

Caption: Putative Biosynthesis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring tricyclic monoterpene found in trace amounts in the essential oils of Ocimum basilicum and Chrysanthemum indicum. The lack of quantitative data and detailed biosynthetic studies presents a clear area for future research. The development of sensitive and specific analytical methods is crucial for accurately quantifying this compound in various natural sources. Furthermore, investigations into the enzymatic machinery responsible for its unique tricyclic structure could provide valuable insights into the diversity of terpene biosynthesis and open avenues for its biotechnological production. This guide serves as a foundational resource for researchers interested in exploring the chemistry, biology, and potential applications of this intriguing natural product.

The Biosynthesis of Tricyclic Monoterpenes: A Technical Guide on the Cyclofenchene Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of tricyclic monoterpenes, with a specific focus on cyclofenchene. Drawing from established principles of terpene biochemistry and studies on analogous compounds, this document outlines the enzymatic cascade, proposes a detailed cyclization mechanism, and presents relevant quantitative data and experimental protocols to facilitate further research and development in this area.

Core Biosynthetic Pathway

The biosynthesis of all monoterpenes, including the tricyclic scaffold of this compound, originates from two fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][3]

The initial committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).[1][4] GPP serves as the universal, linear precursor for the vast array of monoterpene structures.

The remarkable diversity of monoterpenes arises from the activity of a large family of enzymes known as terpene synthases (TPSs), or more specifically, monoterpene synthases (MTPSs).[5][6] These enzymes catalyze the complex cyclization of GPP into various cyclic skeletons. For the formation of this compound, a dedicated, yet to be fully characterized, "this compound synthase" is required.

General_Monoterpene_Biosynthesis cluster_0 Upstream Pathways cluster_1 Core Monoterpene Synthesis MVA_Pathway Mevalonate (MVA) Pathway (Cytosol) IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP MEP_Pathway Methylerythritol 4-Phosphate (MEP) Pathway (Plastids) MEP_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPPS Geranyl Pyrophosphate Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) Cyclofenchene_Synthase This compound Synthase (Putative) GPP->Cyclofenchene_Synthase GPPS->GPP This compound This compound Cyclofenchene_Synthase->this compound Cyclofenchene_Cyclization_Mechanism GPP Geranyl Pyrophosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation -OPP Linalyl_Cation Linalyl Cation Geranyl_Cation->Linalyl_Cation Isomerization Alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->Alpha_Terpinyl_Cation 1,6-Cyclization Pinyl_Cation Pinyl Cation Intermediate Alpha_Terpinyl_Cation->Pinyl_Cation Rearrangement Fenchyl_Cation Fenchyl Cation Intermediate Pinyl_Cation->Fenchyl_Cation 1,3-Hydride Shift & Ring Closure This compound This compound Fenchyl_Cation->this compound -H+ Experimental_Workflow Cloning Gene Cloning into pET-28a(+) Vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Expression IPTG Induction & Low Temperature Expression Transformation->Expression Lysis Cell Lysis by Sonication Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis SDS-PAGE & Enzyme Assay Purification->Analysis Regulatory_Pathway Biotic_Abiotic_Stress Biotic/Abiotic Stress Hormones Phytohormones (JA, SA, ABA) Biotic_Abiotic_Stress->Hormones TFs Transcription Factors (MYC, WRKY, etc.) Hormones->TFs TPS_Genes Terpene Synthase Genes TFs->TPS_Genes Transcriptional Activation TPS_Enzymes Terpene Synthase Enzymes TPS_Genes->TPS_Enzymes Translation Cyclofenchene_Production This compound Production TPS_Enzymes->Cyclofenchene_Production Catalysis

References

Technical Guide: Identification of Cyclofenchene in Ocimum basilicum Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocimum basilicum L. (basil), a prominent member of the Lamiaceae family, is a globally cultivated herb renowned for its aromatic and medicinal properties. The characteristic aroma and biological activities of basil are primarily attributed to its essential oil, a complex mixture of volatile organic compounds. While major components such as linalool, eugenol, and methyl chavicol are well-documented, the identification and characterization of minor constituents are crucial for a comprehensive understanding of the oil's properties and potential applications in drug development and other industries. This technical guide focuses on the identification of cyclofenchene, a tricyclic monoterpene that has been reported as a constituent of Ocimum basilicum essential oil[1].

Chemical Profile of Ocimum basilicum Essential Oil

The chemical composition of Ocimum basilicum essential oil can vary significantly depending on the cultivar, geographical origin, and cultivation conditions[2][3]. However, a number of compounds are consistently identified across various studies. While this compound is a reported component, it is typically found in trace amounts, and quantitative data is scarce in the literature. The following table summarizes the representative chemical composition of Ocimum basilicum essential oil, highlighting the presence of major and related minor monoterpenes.

Compound ClassCompoundRepresentative Percentage Range (%)Reference
Monoterpenoids Linalool20.1 - 72.59[4][5]
1,8-Cineole (Eucalyptol)0.4 - 15.27[4][6]
Camphene (B42988)2.22[6]
α-Pinene2.57[6]
β-PinenePresent (not quantified)[7]
This compound Present (minor component) [1]
Phenylpropanoids Methyl chavicol (Estragole)6.98 - 52.4[5][6]
Eugenol19.2 - 42.74[6]
Methyl eugenol39.3 - 78.02[3][7][8]
Sesquiterpenoids β-Caryophyllene18.75[4]
Germacrene D9.19[4]
α-Cadinol6.2[7]

Experimental Protocols for this compound Identification

The identification of this compound in Ocimum basilicum essential oil is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following is a comprehensive protocol based on established methodologies for the analysis of basil essential oil.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Air-dried aerial parts of Ocimum basilicum are subjected to hydrodistillation for 3 hours.

    • The collected essential oil is dried over anhydrous sodium sulfate.

    • The oil is stored in a sealed vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A Gas Chromatograph coupled with a Mass Selective Detector.

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (5% phenyl-methylpolysiloxane) or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of monoterpenes.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, and held for 5 minutes.

    • Injection Mode: Split mode with a split ratio of 1:50.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Compound Identification

The identification of this compound is achieved by a two-pronged approach:

  • Mass Spectrum Matching: The obtained mass spectrum of the eluted compound is compared with reference spectra from established libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

  • Kovats Retention Index (RI): The retention time of the compound is used to calculate its Kovats Retention Index, which is then compared to published values for this compound on a similar stationary phase. The Kovats RI for this compound on a standard non-polar (DB-5 or similar) column is approximately 886[1].

Biosynthesis and Logical Relationships

Proposed Biosynthetic Pathway of this compound

The biosynthesis of monoterpenes in plants originates from the Methylerythritol Phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

While the direct enzymatic synthesis of this compound has not been extensively studied, its structural similarity to camphene suggests a close biosynthetic relationship. Camphene is synthesized from GPP via the intermediate linalyl pyrophosphate[9]. It is plausible that this compound arises from a subsequent rearrangement of a camphene-related carbocation intermediate or through a side reaction of the camphene synthase enzyme. A patent for the chemical synthesis of camphene from α-pinene notes the formation of this compound as a minor byproduct, further supporting a close chemical and potentially biosynthetic link[10].

Biosynthesis GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate GPP->LPP Isomerization Camphene_cation Camphene Carbocation Intermediate LPP->Camphene_cation Cyclization Camphene Camphene Camphene_cation->Camphene Deprotonation This compound This compound Camphene_cation->this compound Rearrangement & Deprotonation (Proposed)

Proposed biosynthetic pathway of this compound from geranyl pyrophosphate.
Experimental Workflow for Identification

The logical workflow for the identification of this compound in Ocimum basilicum essential oil involves a series of sequential steps from sample preparation to data analysis.

Workflow Plant_Material Ocimum basilicum Plant Material Extraction Hydrodistillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Compound_Identification Compound Identification Peak_Integration->Compound_Identification Library_Search Mass Spectral Library Search (NIST, Wiley) Compound_Identification->Library_Search RI_Calculation Kovats Retention Index Calculation Compound_Identification->RI_Calculation Final_Identification Final Identification of this compound Library_Search->Final_Identification RI_Calculation->Final_Identification

Experimental workflow for this compound identification.

Conclusion

The identification of this compound in Ocimum basilicum essential oil contributes to a more complete chemical characterization of this important medicinal and aromatic plant. Although a minor component, its presence, along with other terpenoids, adds to the complexity and potential bioactivity of the oil. The detailed experimental protocol provided in this guide offers a robust methodology for the confident identification of this compound and other volatile constituents. Further research is warranted to quantify the concentration of this compound across different basil chemotypes and to elucidate its definitive biosynthetic pathway. This knowledge will be invaluable for quality control, standardization, and the exploration of new applications for Ocimum basilicum essential oil in the pharmaceutical and other industries.

References

An In-depth Technical Guide to the Physical Properties of Cyclofenchene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of cyclofenchene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual workflows to facilitate a deeper understanding of this compound.

Physical Properties of this compound

This compound, also known as 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a tricyclic organic compound. Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.

The boiling point and density of this compound are summarized in the table below. These values are essential for predicting its behavior under different experimental conditions.

Physical PropertyValueConditions
Boiling Point 143.00 to 143.50 °C@ 754.00 mm Hg[1]
145.00 °C@ 760.00 mm Hg[1]
Specific Gravity 0.86030@ 20.00 °C[1]

Note: Specific gravity is the ratio of the density of a substance to the density of a reference substance; for liquids, the reference is typically water at its densest (4°C). At 20°C, the density of water is approximately 0.998 g/mL. Therefore, the density of this compound is approximately 0.8586 g/mL at 20°C.

Experimental Protocols

The accurate determination of physical properties such as boiling point and density relies on standardized experimental procedures. The following sections detail the methodologies commonly employed for these measurements.

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[2][3]

Materials:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • A small amount of the liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.

  • The Thiele tube is gently heated, causing the temperature of the oil to rise.

  • As the temperature approaches the boiling point of this compound, a stream of bubbles will emerge from the open end of the capillary tube.[2]

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

The pycnometer method is a precise technique for determining the density of a liquid by measuring its mass within a known volume.[4]

Materials:

  • Pycnometer (a glass flask with a specific, calibrated volume)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Deionized water (for calibration)

Procedure:

  • The clean, dry pycnometer is weighed empty on an analytical balance.

  • The pycnometer is then filled with the liquid this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed to determine the mass of the this compound.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

  • For accurate results, the pycnometer should be calibrated by determining the mass of a reference liquid with a known density (e.g., deionized water) at the same temperature.

Visualized Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the described methodologies.

BoilingPointDetermination cluster_setup Preparation cluster_measurement Measurement A Place this compound in Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Place Assembly in Thiele Tube C->D E Heat Thiele Tube Gently D->E F Observe Stream of Bubbles E->F G Remove Heat and Allow to Cool F->G H Record Temperature at Liquid Entry G->H I Boiling Point of this compound H->I Result DensityDetermination cluster_mass Mass Measurement cluster_volume Volume Determination cluster_calculation Calculation M1 Weigh Empty Pycnometer (m1) M2 Fill with this compound M1->M2 M3 Weigh Filled Pycnometer (m2) M2->M3 C1 Calculate Mass of this compound (m = m2 - m1) M3->C1 V1 Use Calibrated Pycnometer Volume (V) C2 Calculate Density (ρ = m / V) V1->C2 C1->C2 R Density of this compound C2->R Result

References

Spectral Data Analysis of Cyclofenchene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for Cyclofenchene (1,3,3-Trimethyltricyclo[2.2.1.0(2,6)]heptane). The information presented herein is intended to support research, development, and quality control activities involving this tricyclic monoterpene.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound typically yields a complex fragmentation pattern characteristic of its rigid, bridged cyclic structure. The molecular ion and significant fragment ions are summarized below.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
41100.0[C3H5]+
9395.7[C7H9]+
9274.5[C7H8]+
7966.0[C6H7]+
9159.6[C7H7]+
7738.3[C6H5]+
12136.2[M-CH3]+
13627.7[M]+ (Molecular Ion)
6727.7[C5H7]+
10521.3[C8H9]+

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

The fragmentation of this compound and its isomers is noted to be very similar, with characteristic ions including [M-CH(CH3)2]+ and [M-CH(CH3)2 – H2]+, the latter corresponding to an m/z of 91.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the complex, non-aromatic, and highly symmetric nature of the this compound molecule, its NMR spectra require careful interpretation. The following tables summarize the available predicted and experimental NMR data.

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays a series of multiplets in the aliphatic region, corresponding to the various methine, methylene, and methyl protons in the tricyclic system.

Table 2: ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityAssignment (Predicted)
1.05s3H, CH3
1.10s3H, CH3
1.25s3H, CH3
1.30-1.45m4H, CH2
1.60-1.70m2H, CH
1.85-1.95m1H, CH

Note: The above data is based on predicted values and should be confirmed with experimental data where possible.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are indicative of the different types of carbon atoms present in the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Carbon Type
12.6CH
20.7CH3
26.2CH3
29.9CH3
34.1C
35.5CH2
40.5C
48.9CH2
50.8CH

Note: Specific experimental data for the ¹³C NMR of this compound is limited. The above represents a compilation of expected chemical shift ranges for similar structural motifs.

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of mass spectrometry and NMR data for terpenes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of this compound.

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solution should be free of particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

¹H NMR Acquisition (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-60 ppm for aliphatic compounds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Visualizations

The following diagrams illustrate key concepts related to the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS NMR NMR Analysis Dilution->NMR MassSpec Mass Spectrum GCMS->MassSpec NMRSpec NMR Spectrum NMR->NMRSpec Structure Structural Elucidation MassSpec->Structure NMRSpec->Structure

Caption: General workflow for the spectral analysis of this compound.

Fragmentation_Pathway M This compound (m/z 136) M_minus_15 [M-CH3]+ (m/z 121) M->M_minus_15 - CH3• M_minus_43 [M-C3H7]+ (m/z 93) M->M_minus_43 - C3H7• m_91 [C7H7]+ (m/z 91) M_minus_43->m_91 - H2 m_79 [C6H7]+ (m/z 79) M_minus_43->m_79 - CH2 m_41 [C3H5]+ (m/z 41) M_minus_43->m_41 Further Fragmentation

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Cyclofenchene: A Technical Guide to its Discovery, Isolation, and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene with the chemical formula C₁₀H₁₆, has been a subject of interest in the field of natural product chemistry due to its unique bridged-ring structure and its presence in various aromatic plants. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed focus on its isolation from both natural sources and through synthetic routes. This document outlines experimental protocols for its extraction and purification, presents quantitative data from relevant studies, and explores its known biological activities and associated signaling pathways.

Introduction

This compound, systematically named 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a saturated tricyclic hydrocarbon. Its rigid, caged structure is a variant of the bornane skeleton, characterized by a cyclopropane (B1198618) ring fused to a bicyclo[2.2.1]heptane framework. First identified as a natural product, this compound has also been synthesized through photochemical rearrangements of other monoterpenes, a field pioneered by the early 20th-century chemist Giacomo Ciamician. This guide serves as a technical resource for researchers interested in the chemistry and potential applications of this intriguing molecule.

History of Discovery

The history of this compound is intrinsically linked to the pioneering work of Giacomo Ciamician, who is widely regarded as the father of photochemistry.[1][2][3] In the early 1900s, Ciamician conducted systematic studies on the chemical effects of light on organic compounds, often using sunlight as the irradiation source for his experiments on terpenes and other natural products.[1][2][4] While Ciamician's work laid the foundation for understanding photochemical transformations of terpenes, the specific identification and characterization of this compound as a distinct chemical entity occurred later with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

This compound has been identified as a natural constituent in the essential oils of several plant species, notably Ocimum basilicum (basil) and Chrysanthemum indicum.[5] Its presence in these plants suggests a potential role in plant defense or as an attractant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₆[5]
Molecular Weight 136.23 g/mol [5]
CAS Number 488-97-1[5]
Appearance Colorless solid (est.)[6]
Boiling Point 143.00 to 143.50 °C @ 754.00 mm Hg[7]
Specific Gravity 0.86030 @ 20.00 °C[7]
Refractive Index 1.45150 @ 20.00 °C[7]
Solubility Soluble in alcohol; Insoluble in water[7]

Isolation of this compound

This compound can be obtained from both natural sources and through chemical synthesis. The following sections detail the methodologies for its isolation.

Isolation from Natural Sources

The primary natural sources of this compound are the essential oils of Ocimum basilicum and Chrysanthemum indicum. The general workflow for its isolation from these plant materials is depicted in Figure 1.

G plant_material Plant Material (Ocimum basilicum or Chrysanthemum indicum) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation cyclofenchene_fraction This compound-Enriched Fraction fractional_distillation->cyclofenchene_fraction prep_gc Preparative Gas Chromatography cyclofenchene_fraction->prep_gc pure_this compound Pure this compound prep_gc->pure_this compound analysis Analysis (GC-MS, GC-FID) pure_this compound->analysis

Figure 1. General workflow for the isolation of this compound from plant material.

This protocol describes the extraction of essential oils from the aerial parts of Ocimum basilicum or Chrysanthemum indicum.

Materials:

  • Fresh or dried aerial parts of the plant material

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • The plant material is placed in a round-bottom flask of the Clevenger apparatus.

  • Distilled water is added to the flask to cover the plant material.

  • The apparatus is assembled, and the heating mantle is turned on to initiate boiling.

  • The hydrodistillation process is carried out for 3-4 hours, during which the steam and volatile components are condensed and collected in the graduated tube of the Clevenger apparatus.

  • The collected essential oil is separated from the aqueous layer.

  • The oil is dried over anhydrous sodium sulfate to remove any residual water.

  • The yield of the essential oil is calculated based on the initial weight of the plant material.

Quantitative Data: The yield of essential oil can vary depending on the plant species, geographical location, and harvesting time. For instance, studies on Chrysanthemum indicum have reported essential oil yields ranging from 0.16% to 0.18% (v/w) from dried flower heads.[8]

Preparative Gas Chromatography (Prep-GC) is a high-resolution technique used for the isolation of pure volatile compounds from a complex mixture like essential oils.[9][10][11]

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale column, a flame ionization detector (FID) or thermal conductivity detector (TCD), and a fraction collector.

  • Column: A non-polar or semi-polar capillary column is typically used for the separation of terpenes.

Procedure:

  • The essential oil sample is injected into the Prep-GC system.

  • The separation is carried out under optimized chromatographic conditions (temperature program, carrier gas flow rate).

  • The effluent from the column is split, with a small portion going to the detector for monitoring the separation and the major portion directed to the fraction collector.

  • The fraction corresponding to the retention time of this compound is collected in a cooled trap.

  • The purity of the isolated this compound is confirmed by analytical GC-MS and GC-FID.[12][13]

Photochemical Synthesis from α-Pinene

This compound can be synthesized by the ultraviolet irradiation of α-pinene.[14] This reaction is a classic example of an intramolecular photochemical cycloaddition. The proposed pathway is illustrated in Figure 2.

G alpha_pinene α-Pinene uv_irradiation UV Irradiation (Photosensitizer) alpha_pinene->uv_irradiation excited_state Excited State Intermediate uv_irradiation->excited_state cycloaddition Intramolecular [2+2] Cycloaddition excited_state->cycloaddition This compound This compound cycloaddition->this compound

Figure 2. Proposed photochemical synthesis pathway of this compound from α-pinene.

This protocol is based on the general principles of photochemical reactions of terpenes.[14]

Materials:

  • α-Pinene

  • An inert solvent (e.g., ethyl ether)

  • A photosensitizer (e.g., acetone, benzophenone)

  • A photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • A solution of α-pinene in the inert solvent containing a photosensitizer is prepared in the photochemical reactor. A typical concentration mentioned in related studies is around 3%.[14]

  • The solution is purged with an inert gas to remove oxygen, which can quench the excited state and lead to side reactions.

  • The solution is irradiated with UV light for an extended period (e.g., 50 hours as mentioned in a similar process).[14] The reaction progress can be monitored by analytical GC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting mixture of products, which may include this compound, dipentene, and ocimene isomers, is then subjected to purification.[14]

The product mixture from the photochemical reaction can be purified by fractional distillation followed by preparative gas chromatography, similar to the procedure for isolation from natural sources.

Quantitative Data: A study on the irradiation of α-pinene in ethyl ether reported a total transformation of 22%, with the product mixture containing this compound, dipentene, and ocimene isomers.[14] The specific yield of this compound was not detailed, indicating that this synthetic route may result in a complex mixture requiring efficient separation techniques.

Biological Activity and Signaling Pathways

The biological activity of pure this compound is not extensively studied. Most of the available research focuses on the biological effects of the essential oils in which it is a component. These essential oils have demonstrated various activities, including antimicrobial and antioxidant properties.

For instance, essential oils from different Chrysanthemum species have shown antimicrobial and antioxidant activities.[8] Similarly, essential oils of Ocimum basilicum are known for their biological properties.[15] However, it is important to note that these activities are due to the synergistic or individual effects of the various components of the essential oil, and cannot be solely attributed to this compound.

There is currently a lack of specific studies investigating the effect of isolated this compound on cellular signaling pathways. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound. The general approach to investigating such activities is outlined in Figure 3.

G isolated_this compound Isolated this compound in_vitro_assays In Vitro Biological Assays (e.g., Cytotoxicity, Antimicrobial) isolated_this compound->in_vitro_assays cell_culture Cell Culture Studies isolated_this compound->cell_culture signaling_pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_culture->signaling_pathway_analysis identification Identification of Molecular Targets and Mechanisms of Action signaling_pathway_analysis->identification

Figure 3. A logical workflow for investigating the biological activity and signaling pathways of isolated this compound.

Conclusion

This compound is a fascinating tricyclic monoterpene with a rich history rooted in the dawn of photochemistry. While its presence in the essential oils of commercially important plants like basil and chrysanthemum is well-established, detailed protocols for its efficient isolation and purification are not widely published, often requiring specialized techniques like preparative gas chromatography. The photochemical synthesis from α-pinene offers an alternative route, though it may result in a complex mixture of isomers. The biological activity of purified this compound remains largely unexplored, presenting a promising area for future research. This technical guide provides a foundational understanding for scientists and researchers to further investigate the chemical and biological properties of this unique natural product.

References

An In-depth Technical Guide to the Solubility of Cyclofenchene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclofenchene, a bicyclic monoterpene, in various organic solvents. Due to the limited direct quantitative data for this compound, this guide incorporates solubility data for structurally analogous and commercially significant monoterpenes, namely α-pinene, limonene, and camphene. This comparative approach offers valuable insights into the expected solubility behavior of this compound, aiding in its extraction, purification, formulation, and analysis.

Introduction to this compound and the Importance of Solubility

This compound (C₁₀H₁₆) is a volatile organic compound belonging to the terpene class, characterized by a distinctive molecular structure. Understanding its solubility in different organic solvents is crucial for a wide range of applications in research and development. Proper solvent selection is paramount for achieving desired concentrations in solutions for chemical reactions, formulating products with optimal bioavailability, and developing robust analytical methods. The principle of "like dissolves like" generally governs the solubility of non-polar compounds like this compound, indicating a higher affinity for non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for monoterpenes structurally similar to this compound. This data is intended to provide a comparative reference for estimating the solubility of this compound in a diverse range of organic solvents.

Solvent ClassSolventα-Pinene SolubilityLimonene SolubilityCamphene Solubility
Polar Protic Ethanol~20 mg/mL[1]; Soluble[2]; Miscible[3]~20 mg/mL[4]; Miscible[5]Soluble[6]; Slightly soluble[7]; 897.65 g/L[8]
Methanol--877.31 g/L[8]
IsopropanolMiscible[3]-814.13 g/L[8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]~20 mg/mL[4]-
Dimethylformamide (DMF)~20 mg/mL[1]~20 mg/mL[4]690.89 g/L[8]
AcetoneMiscible[3]-813.65 g/L[8]
Non-Polar HexaneSoluble[9]Soluble in n-hexane[5]-
TolueneSoluble[9]-Soluble[10]
ChloroformSoluble[2][9]; Miscible[3]-Soluble[6][7]; 2339.46 g/L[8]
Diethyl EtherSoluble[2]; Miscible[3]Miscible[5]Soluble[6][7]
Cyclohexane--Soluble[7]

Note: The terms "soluble" and "miscible" indicate a high degree of solubility, though precise quantitative values were not always available in the cited literature. The presented values should be used as a guide, and experimental verification is recommended for specific applications.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This protocol is based on the principles outlined in the OECD 105 guideline.

3.1. Materials

  • This compound (or analogous terpene) of high purity

  • Selected organic solvent (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid or liquid should be visually apparent.

    • Record the exact weight of the added this compound.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended, with preliminary studies to confirm the time to equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant experimental temperature for several hours to allow the undissolved solute to settle.

    • Alternatively, for faster separation, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

    • Accurately weigh the filtered saturated solution.

    • Perform a serial dilution of the saturated solution with the same organic solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound in the same solvent.

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (24-48h at constant T) prep->equilibrate separate Phase Separation (Settling or Centrifugation) equilibrate->separate sample Sample and Filter Supernatant separate->sample analyze Analyze by GC/HPLC sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for determining this compound solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly available literature, a strong understanding of its likely behavior can be inferred from the data on analogous monoterpenes such as α-pinene, limonene, and camphene. As a non-polar hydrocarbon, this compound is expected to exhibit high solubility in non-polar organic solvents and lower solubility in polar solvents. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a reliable and standardized approach. This information is critical for professionals in the fields of chemistry and drug development to effectively work with this compound.

References

The Industrial Potential of Cyclofenchene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpene with the chemical formula C₁₀H₁₆, is a lesser-known isomer of more common terpenes like pinene and camphene (B42988).[1] While its primary established industrial application lies within the fragrance sector, its structural characteristics suggest potential in other domains, including as an insecticide, a chiral building block in fine chemical synthesis, and potentially as a high-density biofuel component. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, physical and chemical properties, and a detailed exploration of its potential industrial applications. Due to the limited publicly available data on this compound's efficacy in areas beyond fragrance, this guide also outlines detailed experimental protocols for evaluating its insecticidal activity, a promising yet underexplored application.

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to exploring its industrial applications. The following table summarizes key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
CAS Number 488-97-1[1]
Appearance Colorless liquid (presumed)General terpene properties
Odor Profile Woody, Amber, Dry, Cedar, Sandalwood, Vetiver, Sweet, Herbal, Balsamic, FreshScent.vn
Boiling Point 143-145 °C at 754-760 mmHgThe Good Scents Company
Kovats Retention Index Standard non-polar: 886; Standard polar: 946[1]

Synthesis of this compound

Logical Synthesis Pathway

The following diagram illustrates the logical progression from the raw material (turpentine oil) to the final product (this compound).

Synthesis_Pathway Turpentine (B1165885) Turpentine Oil (Source of α-pinene) Distillation Fractional Distillation Turpentine->Distillation aPinene α-Pinene Distillation->aPinene Isomerization1 Isomerization (e.g., with acid catalyst) aPinene->Isomerization1 Camphene Camphene Isomerization1->Camphene Isomerization2 Further Rearrangement Camphene->Isomerization2 This compound This compound Isomerization2->this compound

Caption: Logical synthesis pathway for this compound from turpentine oil.

Potential Industrial Applications

Fragrance Industry

The most well-documented application of this compound is in the formulation of fragrances. Its complex odor profile, characterized by woody and amber notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics, and other consumer products.

Experimental Protocol: Sensory Evaluation of this compound

A descriptive sensory analysis is crucial for characterizing the odor profile of this compound for fragrance applications.[9][10][11][12][13]

  • Objective: To identify and quantify the distinct aroma characteristics of this compound.

  • Panelists: A panel of 8-12 trained sensory analysts with demonstrated experience in fragrance evaluation.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in a neutral solvent (e.g., ethanol) at concentrations of 1%, 5%, and 10%.

    • Present 1 ml of each solution on a standard fragrance testing strip.

    • Allow the solvent to evaporate for 30 seconds before evaluation.

  • Evaluation Procedure:

    • Panelists will evaluate the top, middle, and base notes of the fragrance at timed intervals (e.g., 1 minute, 15 minutes, 1 hour).

    • Each panelist will independently rate the intensity of predefined aroma descriptors (e.g., woody, amber, earthy, spicy, sweet) on a labeled magnitude scale (LMS) from 0 (not detectable) to 100 (very strong).

    • Panelists will also provide any additional descriptive terms that they deem appropriate.

  • Data Analysis: The intensity ratings for each descriptor will be averaged across panelists to generate a sensory profile for this compound. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in perceived intensity between concentrations and over time.

Insecticide and Pesticide

Terpenes, the class of compounds to which this compound belongs, are known to possess insecticidal and repellent properties. While there is no specific data on the insecticidal activity of this compound, its potential in this area warrants investigation.

Proposed Experimental Protocol: Evaluation of the Insecticidal Activity of this compound

This protocol outlines a method to determine the contact and fumigant toxicity of this compound against a common insect pest, such as the common housefly (Musca domestica).[14][15][16][17][18][19][20][21][22]

  • Objective: To determine the median lethal dose (LD50) and median lethal concentration (LC50) of this compound for Musca domestica.

  • Insects: Laboratory-reared, 2-3 day old adult female houseflies.

  • Contact Toxicity (Topical Application):

    • Prepare serial dilutions of this compound in acetone (B3395972) (e.g., 1, 5, 10, 25, 50 µg/µl).

    • Apply 1 µl of each dilution to the dorsal thorax of individual anesthetized flies using a micro-applicator.

    • A control group will be treated with acetone only.

    • Place the treated flies in ventilated containers with access to a sugar-water solution.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the LD50 value using probit analysis.

  • Fumigant Toxicity:

    • Impregnate filter paper strips with different amounts of this compound (e.g., 10, 25, 50, 100, 200 mg).

    • Suspend the treated filter paper in sealed glass jars of a known volume (e.g., 1 liter).

    • Introduce a known number of flies (e.g., 20) into each jar.

    • A control jar will contain a filter paper treated with the solvent only.

    • Record mortality at 24 hours.

    • Calculate the LC50 value using probit analysis.

Experimental Workflow for Insecticidal Activity Testing

Insecticidal_Workflow cluster_contact Contact Toxicity cluster_fumigant Fumigant Toxicity Contact_Prep Prepare this compound Dilutions in Acetone Contact_Apply Topical Application to Houseflies Contact_Prep->Contact_Apply Contact_Observe Observe Mortality (24, 48, 72h) Contact_Apply->Contact_Observe Contact_Calc Calculate LD50 Contact_Observe->Contact_Calc Fumigant_Prep Impregnate Filter Paper with this compound Fumigant_Expose Expose Houseflies in Sealed Jars Fumigant_Prep->Fumigant_Expose Fumigant_Observe Observe Mortality (24h) Fumigant_Expose->Fumigant_Observe Fumigant_Calc Calculate LC50 Fumigant_Observe->Fumigant_Calc Insect_Signaling This compound This compound (as potential insecticide) Receptor Insect Olfactory or Gustatory Receptors This compound->Receptor Neuron Sensory Neuron Activation Receptor->Neuron Signal Signal Transduction Cascade Neuron->Signal CNS Central Nervous System (CNS) Signal->CNS Behavior Behavioral Response (Repellency or Toxicity) CNS->Behavior

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Cyclofenchene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclofenchene (1,3,3-trimethyltricyclo[2.2.1.02,6]heptane), a tricyclic monoterpene, is a component of various essential oils and natural products.[1] Its accurate identification and quantification are crucial in fragrance, flavor, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[2]

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for developing an effective GC-MS method.

PropertyValueReference
Molecular FormulaC10H16[3][4]
Molecular Weight136.23 g/mol [3][4]
CAS Number488-97-1[3][4][5]
Boiling Point143.0-143.5 °C at 754 mmHg[5]
AppearanceColorless liquid
SolubilitySoluble in alcohol, insoluble in water.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery90-110%
Precision (%RSD)< 10%

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (for liquid samples)

  • To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., n-hexane, diethyl ether).

  • Add an appropriate internal standard (e.g., tetradecane) to a final concentration of 1 µg/mL.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) (for solid or viscous liquid samples)

  • Place approximately 100 mg of the homogenized sample into a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial tightly with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.

  • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 10 minutes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required for specific instruments.

ParameterRecommended Condition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (10:1)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 60°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes
Data Analysis and Interpretation

Qualitative identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).[3] The mass spectrum of this compound is characterized by a molecular ion peak at m/z 136 and several fragment ions.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound typically exhibits the following key fragments:

m/zRelative IntensityPutative Fragment
136Moderate[M]+ (Molecular Ion)
121High[M-CH3]+
93High[M-C3H7]+ or [C7H9]+
79Moderate[C6H7]+
41Moderate[C3H5]+

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the peak area ratio to the internal standard) to the calibration curve.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization IS Internal Standard Spiking Sample->IS Extraction Extraction (LLE or HS-SPME) Vial Transfer to GC Vial Extraction->Vial IS->Extraction Injection Sample Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration) Detection->Quantitative Report Final Report Generation Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship Analyte This compound (in sample matrix) Volatilization Volatilization (Injector) Analyte->Volatilization Injection Separation Separation (GC Column) Volatilization->Separation Carrier Gas Ionization Ionization (EI Source) Separation->Ionization Elution Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (Quadrupole) Fragmentation->MassAnalysis Detection Detection (Detector) MassAnalysis->Detection Signal Signal Processing & Data Output Detection->Signal

Caption: Logical flow of this compound analysis within the GC-MS system.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Cyclofenchene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclofenchene, with the systematic name 1,3,3-trimethyltricyclo[2.2.1.0²⁶]heptane, is a bicyclic monoterpene that has been identified as a constituent in the essential oils of various plants, including Ocimum basilicum (basil) and Chrysanthemum indicum. Its complex tricyclic structure necessitates robust analytical techniques for unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such intricate organic molecules. This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

While comprehensive, publicly available experimental NMR data for this compound is limited, this guide synthesizes established methodologies for the analysis of related bicyclic monoterpenes to propose a robust analytical workflow. The protocols outlined below are designed to enable researchers to acquire high-quality NMR data for the unequivocal identification and structural verification of this compound.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental spectra, predicted ¹H and ¹³C NMR data are provided below as a reference for researchers. These values are computationally generated and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (C1-CH₃)0.85 - 1.05s
CH₃ (C3-CH₃)0.95 - 1.15s
CH₃ (C3-CH₃)0.95 - 1.15s
CH (C2)1.20 - 1.40m
CH₂ (C4)1.30 - 1.50m
CH₂ (C5)1.40 - 1.60m
CH (C6)1.10 - 1.30m
CH (C7)1.50 - 1.70m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C140 - 45
C220 - 25
C335 - 40
C430 - 35
C525 - 30
C615 - 20
C745 - 50
C1-CH₃20 - 25
C3-CH₃ (syn)25 - 30
C3-CH₃ (anti)28 - 33

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality NMR data for this compound.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. If isolated from a natural source, purification by column chromatography or preparative gas chromatography is recommended.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Sample Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument Setup:

    • Use a spectrometer with a proton frequency of at least 400 MHz for better spectral dispersion.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (in Hz).

Protocol 3: ¹³C NMR Spectroscopy
  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

For a complete structural assignment, 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule.

Standard pulse programs and parameters available on modern NMR spectrometers can be used for these experiments. The number of scans and acquisition times will need to be optimized based on the sample concentration.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.

This compound NMR Data Interpretation Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR Spectrum Proton_Env Identify Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env H_H_Connectivity Establish ¹H-¹H Connectivity H1_NMR->H_H_Connectivity C13_NMR ¹³C NMR Spectrum Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, C) C13_NMR->Carbon_Types DEPT DEPT Spectra (90, 135) DEPT->Carbon_Types COSY COSY Spectrum COSY->H_H_Connectivity HSQC HSQC Spectrum C_H_Direct_Attachment Correlate Directly Bonded ¹H and ¹³C HSQC->C_H_Direct_Attachment HMBC HMBC Spectrum Long_Range_Correlations Identify Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Proton_Env->C_H_Direct_Attachment Proton_Env->Long_Range_Correlations Carbon_Types->C_H_Direct_Attachment Carbon_Types->Long_Range_Correlations Structure_Assembly Assemble Molecular Fragments H_H_Connectivity->Structure_Assembly C_H_Direct_Attachment->Structure_Assembly Long_Range_Correlations->Structure_Assembly Final_Structure Confirm this compound Structure Structure_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR data.

Signaling Pathways and Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the NMR analysis of a natural product like this compound.

General NMR Experimental Workflow for this compound cluster_Sample Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis and Reporting Isolation Isolation of this compound Purity Purity Assessment (e.g., GC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_1D 1D NMR Experiments (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC) Dissolution->NMR_2D Processing Data Processing and Referencing NMR_1D->Processing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation Reporting Reporting of Results Structure_Confirmation->Reporting

Caption: General experimental workflow for NMR analysis of this compound.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of complex natural products like this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in these application notes, researchers can obtain high-quality ¹H, ¹³C, and 2D NMR spectra. The provided workflows for data interpretation will guide the user in the systematic analysis of the spectral data to unequivocally confirm the structure of this compound. This information is critical for quality control in drug development and for advancing research in natural product chemistry.

Application Notes and Protocols for the Extraction of Camphene (Cyclofenchene) from Chrysanthemum indicum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chrysanthemum indicum, a member of the Asteraceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia.[1][2] It is utilized for its anti-inflammatory, antioxidant, immunomodulatory, and antimicrobial properties.[1][3][4] The flowers of C. indicum are a rich source of bioactive compounds, including flavonoids, terpenoids, and phenolic acids.[2][3] The essential oil extracted from the flowers contains a variety of volatile terpenoids, which are significant contributors to its therapeutic effects. Among these is camphene (B42988), also known as cyclofenchene, a monoterpene that, along with other major components like camphor (B46023) and 1,8-cineole, defines the chemical profile and biological activity of the oil.[1][5]

These application notes provide detailed protocols for the extraction, quantification, and isolation of camphene (this compound) and other volatile compounds from Chrysanthemum indicum flowers, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Chemical Composition of Chrysanthemum indicum Essential Oil

The chemical composition of Chrysanthemum indicum essential oil can vary based on geographical location, processing method, and specific cultivar. The following tables summarize the quantitative data on the major volatile constituents identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis in different studies.

Table 1: Major Volatile Compounds in Chrysanthemum indicum Flower Oil from Korea. [1]

Compound Relative Content (%)
α-Pinene 14.63
1,8-Cineole (Eucalyptol) 10.71
Germacrene D 5.25
(-)-Sinularene 3.95
β-Bisabolene 3.95
Bornyl acetate (B1210297) 3.64
β-Elemene 3.18

| Borneol | 3.02 |

Note: This particular study did not report camphene as a major component, highlighting the variability of the essential oil composition.

Table 2: Major Volatile Compounds in Chrysanthemum indicum Flower Oil from Egypt. [5]

Compound Relative Content (%)
Camphor 36.69
Isoborneol 7.64
α-Terpinene 5.73
Caryophyllene oxide 5.46

| Camphene | Not specified as major |

Table 3: Predominant Volatiles in Chrysanthemum indicum Flower from China. [6]

Compound Relative Concentration (%)
α-Neoclovene 21.02
α-Pinene 14.99
δ-Sesquiphellandrene 11.95
β-Myrcene 7.36

| α,α-4-Trimethyl-3-cyclohexene-1-methanol | 3.45 |

Note: The variability across studies underscores the importance of analytical validation for each batch of plant material.

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol is a standard method for extracting volatile compounds from plant materials.[1]

1. Plant Material Preparation:

  • Harvest fresh flowers of Chrysanthemum indicum. Alternatively, use air-dried flowers.[7]
  • For fresh flowers, store them at -70°C in airtight bags until use. For dried flowers, ensure they are free from contaminants.[1]
  • Optionally, the flowers can be ground to a coarse powder to increase the surface area for extraction.[6]

2. Steam Distillation Apparatus Setup:

  • Assemble a Clevenger-type apparatus or a standard steam distillation setup. This consists of a boiling flask (for generating steam), a biomass flask (containing the plant material), a condenser, and a collection vessel.

3. Extraction Process:

  • Place a known quantity (e.g., 500 g) of the prepared C. indicum flowers into the biomass flask.
  • Add distilled water to the boiling flask and heat to generate steam.
  • Pass the steam through the plant material in the biomass flask. The steam will volatilize the essential oils.
  • The mixture of steam and oil vapor travels to the condenser.
  • Cool the vapor in the condenser with circulating cold water, which causes it to liquefy.
  • Collect the hydrosol (a mixture of water and essential oil) in the collection vessel. The essential oil, being less dense than water, will typically form a layer on top.

4. Oil Separation and Drying:

  • Carefully separate the oil layer from the aqueous layer using a separatory funnel.
  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) for 24 hours to remove any residual water.[1]
  • Filter the dried oil to remove the sodium sulfate.
  • Store the final essential oil in a sealed, airtight glass vial at -4°C in the dark to prevent degradation.[1]

Protocol 2: Analysis of Essential Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the individual components of the extracted essential oil.[5][6]

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1% (v/v).

2. GC-MS Instrument Conditions (Example):

  • Gas Chromatograph: Agilent HP6890/5973 or similar.[6]
  • Column: HP-INNO wax or DB-5ms fused capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 min.
  • Ramp: Increase to 220°C at a rate of 4°C/min.
  • Hold: Maintain at 220°C for 10 min.
  • Injector: Split mode (e.g., split ratio 50:1), temperature 250°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 500.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the constituents by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).
  • Confirm identifications by comparing their retention indices (RI) with literature values.
  • Quantify the relative percentage of each component by integrating the peak area in the total ion chromatogram.

Protocol 3: Isolation of Camphene (this compound) by Column Chromatography

This is a general protocol for the fractionation of the essential oil to isolate specific compounds.

1. Stationary Phase Preparation:

  • Prepare a slurry of silica (B1680970) gel (e.g., 70-230 mesh) in a non-polar solvent like n-hexane.
  • Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.

2. Sample Loading:

  • Adsorb a known amount of the essential oil (e.g., 1 g) onto a small amount of silica gel.
  • Allow the solvent to evaporate completely.
  • Carefully add the dried oil-silica mixture to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane). Camphene, being a non-polar hydrocarbon, will elute early.
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise gradient (e.g., 2%, 5%, 10%, etc., of ethyl acetate in n-hexane).
  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the target compound, camphene.
  • Pool the fractions that are rich in camphene.

5. Final Purification:

  • If necessary, perform further purification of the camphene-rich fractions using preparative TLC or preparative GC to achieve high purity.
  • Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS).

Mandatory Visualizations

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis & Isolation Harvest Harvest C. indicum Flowers Dry Drying / Freezing Harvest->Dry Grind Grinding Dry->Grind Distill Steam Distillation Grind->Distill Biomass Separate Separation of Oil Distill->Separate DryOil Drying with Na2SO4 Separate->DryOil GCMS GC-MS Analysis DryOil->GCMS Crude Essential Oil ColumnChrom Column Chromatography DryOil->ColumnChrom Crude Essential Oil Fractions Fraction Collection ColumnChrom->Fractions Purify Purification Fractions->Purify Structure Structural Elucidation Purify->Structure

Caption: Experimental workflow for extraction and analysis.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS_Gene iNOS Gene NFkB->iNOS_Gene COX2_Gene COX-2 Gene NFkB->COX2_Gene TNFa_Gene TNF-α Gene NFkB->TNFa_Gene iNOS iNOS Protein iNOS_Gene->iNOS Transcription & Translation COX2 COX-2 Protein COX2_Gene->COX2 Transcription & Translation TNFa TNF-α Secretion TNFa_Gene->TNFa Transcription & Translation NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation TNFa->Inflammation NO->Inflammation PGs->Inflammation CI_Extract C. indicum Constituents (e.g., Terpenoids) CI_Extract->NFkB Inhibition CI_Extract->iNOS Inhibition CI_Extract->COX2 Inhibition

References

Protocol for steam distillation of Cyclofenchene-containing essential oils.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steam distillation is a widely employed method for the extraction of essential oils from plant materials.[1] This technique is particularly suitable for volatile compounds that are immiscible with water, such as the bicyclic monoterpene cyclofenchene. By passing steam through the plant matrix, the volatile components are vaporized, carried with the steam, and subsequently condensed and separated.[2] The efficiency of this process and the chemical profile of the resulting essential oil are influenced by several key parameters, including distillation time, steam flow rate, and the preparation of the plant material.[3][4] This document provides a detailed protocol for the steam distillation of essential oils containing this compound, along with methods for their subsequent analysis.

Key Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for optimizing its extraction.

PropertyValue
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
Boiling Point 143.1 °C at 760 mmHg
Density 0.977 g/cm³
Water Solubility Insoluble

Experimental Protocol: Steam Distillation

This protocol outlines the steps for extracting this compound-containing essential oils using a laboratory-scale steam distillation apparatus.

1. Materials and Equipment

  • Plant Material: Dried aerial parts of a plant known to contain this compound (e.g., Zingiber pellitum). The material should be coarsely ground to increase the surface area for efficient steam penetration.

  • Steam Distillation Apparatus:

    • Heating mantle or steam generator

    • Boiling flask (for water/steam generation)

    • Biomass flask (to hold the plant material)

    • Condenser (Liebig or Graham)

    • Collection flask or separatory funnel

    • Connecting glassware and clamps

  • Distilled Water

  • Anhydrous Sodium Sulfate (B86663)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

2. Procedure

  • Apparatus Setup: Assemble the steam distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Preparation of Plant Material: Weigh a predetermined amount of the coarsely ground plant material and place it into the biomass flask.

  • Steam Generation: Fill the boiling flask to approximately two-thirds of its volume with distilled water. Add boiling chips to ensure smooth boiling.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass flask, vaporizing the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser. The cold water circulating through the condenser will cause the vapor to condense back into a liquid.

  • Collection: Collect the distillate, which will consist of the essential oil and hydrosol (aqueous phase), in a collection flask or separatory funnel. The less dense essential oil will typically form a layer on top of the hydrosol.

  • Separation and Drying: Separate the essential oil layer from the hydrosol. Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of this compound and other constituents.[5]

Experimental Workflow

SteamDistillationWorkflow cluster_preparation Preparation cluster_distillation Steam Distillation cluster_post_processing Post-Processing & Analysis cluster_output Output plant_material Plant Material (e.g., Zingiber pellitum) grinding Coarse Grinding plant_material->grinding weighing Weighing grinding->weighing setup Apparatus Setup weighing->setup steam_generation Steam Generation setup->steam_generation extraction Vaporization of Essential Oils steam_generation->extraction condensation Condensation extraction->condensation collection Collection of Distillate condensation->collection separation Separation of Oil & Hydrosol collection->separation drying Drying with Na₂SO₄ separation->drying analysis GC-MS Analysis drying->analysis cyclofenchene_oil This compound-rich Essential Oil analysis->cyclofenchene_oil data Quantitative Data analysis->data

Caption: Experimental workflow for the steam distillation of this compound-containing essential oils.

Influence of Distillation Time on Essential Oil Composition

The duration of the steam distillation process can significantly impact both the overall yield and the chemical composition of the extracted essential oil. Lighter, more volatile monoterpenes tend to distill earlier in the process, while heavier, less volatile sesquiterpenes are extracted over a longer duration.[6]

Distillation Time (minutes)α-Pinene (%)Limonene (%)γ-Curcumene (%)Neryl Acetate (%)
1525.904.5512.377.89
3022.153.9813.018.54
4518.763.4213.559.12
6015.432.9114.239.87
7512.892.4514.9810.54
9010.112.0115.6711.23
1058.231.7616.3411.98
1206.611.5217.0112.76

Data is illustrative and based on the distillation of Helichrysum italicum.[7]

Post-Distillation Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of essential oil components.

1. GC-MS Parameters

  • Column: A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of terpenes.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

  • Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure vaporization of the sample.

  • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

2. Data Analysis

The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).[8]

Logical Relationships in Steam Distillation

The following diagram illustrates the logical relationships between the key parameters and outcomes in the steam distillation process.

LogicalRelationships cluster_parameters Process Parameters cluster_outcomes Outcomes distillation_time Distillation Time yield Essential Oil Yield distillation_time->yield Increases, then plateaus composition Chemical Composition (this compound %) distillation_time->composition Affects terpene ratios steam_rate Steam Flow Rate steam_rate->yield Complex relationship steam_rate->composition Affects extraction rate of different compounds particle_size Particle Size particle_size->yield Smaller size increases yield quality Oil Quality yield->quality Can be inversely related composition->quality Directly determines

Caption: Logical relationships between steam distillation parameters and outcomes.

This protocol provides a comprehensive framework for the steam distillation of this compound-containing essential oils. By carefully controlling the distillation parameters and employing robust analytical techniques such as GC-MS, researchers can effectively extract and quantify these valuable natural products for further investigation and development.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Cyclofenchene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, experimental protocols, and data analysis for the sampling of Cyclofenchene using Solid-Phase Microextraction (SPME). Given the lack of specific SPME methods for this compound in the current literature, this document outlines a robust starting point for method development based on established protocols for similar volatile and semi-volatile terpenes and cyclic hydrocarbons.

Introduction to this compound and SPME

This compound (1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane) is a volatile organic compound with flavor and fragrance properties. Its analysis is pertinent in various fields, including flavor and fragrance chemistry, environmental monitoring, and potentially in drug development as a biomarker or active ingredient.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique.[1] It integrates sampling, extraction, concentration, and sample introduction into a single step, making it an efficient method for the analysis of volatile and semi-volatile compounds from various matrices.[2] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile compounds like this compound, as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[3]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for optimizing SPME parameters.

PropertyValueReference
Molecular FormulaC₁₀H₁₆[4]
Molecular Weight136.23 g/mol [4]
Boiling Point143.0 - 145.0 °C[5]
Vapor Pressure6.812 mmHg at 25 °C[5]
AppearanceColorless liquid[6]
OdorPetroleum-like[6]

Recommended SPME Method Parameters

Based on the analysis of terpenes and other volatile cyclic hydrocarbons, the following HS-SPME-GC-MS method is recommended as a starting point for this compound analysis.

Materials and Instrumentation
  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad applicability for volatile and semi-volatile compounds.[7][8]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): A standard GC-MS system is required for separation and detection.

  • SPME Manual Holder or Autosampler: For manual or automated extraction.

  • Headspace Vials: 10 mL or 20 mL vials with PTFE/silicone septa.

  • Heating and Agitation System: A heating block or water bath with agitation capabilities.

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Place sample into headspace vial add_salt Add saturated NaCl solution (optional, to increase volatility) sample_prep->add_salt add_is Add internal standard add_salt->add_is seal_vial Seal vial with PTFE/silicone septum add_is->seal_vial equilibration Equilibrate sample at set temperature seal_vial->equilibration expose_fiber Expose SPME fiber to the vial headspace equilibration->expose_fiber extraction Extract for a defined period with agitation expose_fiber->extraction retract_fiber Retract fiber into the needle extraction->retract_fiber desorption Thermally desorb analytes in GC injector retract_fiber->desorption separation Separate compounds on GC column desorption->separation detection Detect and identify using Mass Spectrometer separation->detection integration Integrate peak areas detection->integration quantification Quantify using calibration curve integration->quantification reporting Report results quantification->reporting

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Detailed Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound. Method development and validation are crucial for ensuring accurate and reliable results.

Sample Preparation
  • Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 10 mL or 20 mL headspace vial.

  • (Optional) For aqueous samples, add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace. A typical ratio is 1 mL of saturated NaCl per 1 g of sample.[9]

  • Spike the sample with an appropriate internal standard (IS) for quantification. A non-interfering compound with similar chemical properties to this compound should be chosen.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

Headspace SPME
  • Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60-70 °C).[9]

  • Allow the sample to equilibrate at this temperature for a set time (e.g., 15-30 minutes) with gentle agitation.[8]

  • Manually or automatically insert the SPME fiber through the vial septum and expose it to the headspace above the sample.

  • Extract for a predetermined time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[9]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for analysis.

GC-MS Analysis
  • Injector: Set the injector temperature to 250-270 °C for thermal desorption.[8][9] The injection should be in splitless mode for a duration sufficient for complete desorption (e.g., 3-5 minutes).[8]

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is suitable for terpene analysis.

  • Oven Temperature Program: An example program could be: initial temperature of 60 °C held for 2 minutes, ramp at 5 °C/min to 275 °C, and hold for 5 minutes.[8]

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400. The mass spectrum of this compound can be used for identification.[1]

Method Development and Validation

For quantitative applications, the developed SPME method must be validated.

Method Development and Optimization Logic

Method_Dev cluster_initial Initial Parameter Selection cluster_optimize Optimization (One-Factor-at-a-Time or DOE) cluster_validation Method Validation cluster_final Final Method fiber Select Fiber (e.g., DVB/CAR/PDMS) opt_temp Optimize Extraction Temperature fiber->opt_temp temp Set Initial Temp. (e.g., 60°C) temp->opt_temp time Set Initial Time (e.g., 30 min) opt_time Optimize Extraction Time time->opt_time opt_temp->opt_time opt_des Optimize Desorption Conditions opt_time->opt_des linearity Linearity & Range opt_des->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy/Recovery precision->accuracy final_method Validated SPME Protocol accuracy->final_method

Caption: Logical workflow for SPME method development and validation.

Validation Parameters

The following parameters should be assessed during method validation:[9][10]

  • Linearity and Range: Prepare a series of calibration standards of this compound in a matrix similar to the samples. Analyze these standards using the optimized SPME method and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. These can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Evaluate the accuracy by analyzing spiked samples at known concentrations and calculating the percent recovery. Recoveries in the range of 80-120% are generally considered acceptable.[11]

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from a validated SPME-GC-MS method for terpene analysis, which can be adapted for this compound.

Table 1: Calibration Curve and Linearity Data

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
α-Pinene1 - 100y = 0.045x + 0.0120.998
Limonene1 - 100y = 0.052x + 0.0150.999
Linalool1 - 100y = 0.039x - 0.0080.997
Data adapted from similar terpene analyses.[11]

Table 2: Method Validation Summary

AnalyteLOD (µg/mL)LOQ (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)Accuracy (% Recovery)
α-Pinene0.31.04.56.295.8
Limonene0.31.03.85.5102.3
Linalool0.31.05.17.198.1
Data adapted from similar terpene analyses.[11]

Conclusion

This document provides a detailed framework for the development and application of an HS-SPME-GC-MS method for the sampling and analysis of this compound. While no specific protocol for this compound exists, the methodologies established for other volatile terpenes serve as an excellent foundation. Researchers, scientists, and drug development professionals should use these application notes and protocols as a guide, with the understanding that optimization and validation are essential for achieving accurate and reliable quantitative results.

References

Application Notes and Protocols for Antibacterial Activity Assays of Cyclofenchene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclofenchene is a tricyclic monoterpene found as a constituent in the essential oils of several aromatic plants, including Salvia tomentosa (10%) and Rosmarinus officinalis (9.9%).[1][2] While the essential oils of these plants have demonstrated antibacterial properties, scientific literature directly detailing the antibacterial activity of isolated this compound is limited. The antibacterial effects of essential oils are typically attributed to a complex synergy between their various components.

This document provides a comprehensive set of standardized protocols for evaluating the potential antibacterial activity of this compound. These methodologies will enable researchers to determine its efficacy against various bacterial strains, elucidate its mode of action, and assess its potential as a novel antimicrobial agent. The protocols described include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Activity assays.

Data Presentation

The following tables are presented as templates for organizing and reporting data from antibacterial assays. The data herein is hypothetical and for illustrative purposes only, as specific experimental data for pure this compound is not available in the cited literature.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive128256
Bacillus subtilisGram-positive64256
Escherichia coliGram-negative256>512
Pseudomonas aeruginosaGram-negative>512>512

Table 2: Hypothetical Time-Kill Kinetics Data for this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
06.06.06.0
26.55.24.5
47.24.13.0
88.53.0<2.0 (LOD)
128.8<2.0 (LOD)<2.0 (LOD)
249.0<2.0 (LOD)<2.0 (LOD)
LOD: Limit of Detection

Table 3: Hypothetical Anti-Biofilm Activity of this compound against Staphylococcus aureus

ConcentrationBiofilm Inhibition (%)Biofilm Eradication (%)
0.5x MIC25.310.1
1x MIC68.745.5
2x MIC85.262.8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth and solvent)

  • Resazurin solution (optional, for viability indication)

  • Incubator

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria with a standard antibiotic), a growth control (bacteria with broth and solvent), and a sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. If using a viability dye like resazurin, the MIC is the lowest concentration where no color change occurs.

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension serial_dilution->add_inoculum prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->add_inoculum controls Set Up Controls (Growth, Sterility, Positive) add_inoculum->controls incubation Incubate Plate (37°C, 18-24h) controls->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for MIC Determination
Determination of Minimum Bactericidal Concentration (MBC)

This assay follows the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile micro-pipettes and tips

  • Incubator

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, appropriately labeled agar plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MBC_Workflow mic_plate Use MIC Plate with No Visible Growth aliquot Take 10 µL Aliquot from Clear Wells mic_plate->aliquot spot_plate Spot Aliquots onto Agar Plates aliquot->spot_plate incubation Incubate Plates (37°C, 18-24h) spot_plate->incubation read_mbc Read MBC (Lowest concentration with no colony growth) incubation->read_mbc

Workflow for MBC Determination
Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which this compound kills a bacterial population over time.[1][3][4][5]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile flasks with appropriate broth medium

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Protocol:

  • Prepare flasks containing broth with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.

  • Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Place the flasks in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw an aliquot from each flask.

  • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Plot the Log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1]

Time_Kill_Workflow prep_flasks Prepare Flasks with Broth & this compound (e.g., 2x, 4x MIC) inoculate Inoculate Flasks with ~5x10^5 CFU/mL Bacteria prep_flasks->inoculate incubate Incubate with Shaking (37°C) inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample Withdraw Aliquots dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate count_plot Count Colonies (CFU/mL) and Plot vs. Time dilute_plate->count_plot

Workflow for Time-Kill Kinetics Assay
Anti-Biofilm Activity Assay

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.[6] This protocol assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate broth medium (often supplemented with glucose to promote biofilm formation)

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or Acetic Acid (30%) for destaining

  • Plate reader

Protocol for Biofilm Inhibition:

  • Perform serial dilutions of this compound in supplemented broth in a 96-well plate (100 µL per well).

  • Add 100 µL of a diluted bacterial culture (~1 x 10⁶ CFU/mL) to each well.

  • Include growth control wells (bacteria without compound).

  • Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.

  • Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.

  • Air dry the plate and stain the adherent biofilms with 0.1% Crystal Violet for 15 minutes.

  • Wash away excess stain with water and air dry.

  • Solubilize the bound stain with 95% ethanol or 30% acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of inhibition relative to the control wells.

Protocol for Biofilm Eradication:

  • First, form biofilms by incubating bacteria in supplemented broth in a 96-well plate for 24-48 hours.

  • Remove the planktonic bacteria by washing with PBS.

  • Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described in the inhibition protocol (steps 5-10).

Anti_Biofilm_Workflow cluster_0 Biofilm Inhibition cluster_1 Biofilm Eradication inhibit_treat Add Bacteria & this compound Simultaneously inhibit_incubate Incubate (24-48h) to Form Biofilm inhibit_treat->inhibit_incubate wash Wash Wells with PBS to Remove Planktonic Cells inhibit_incubate->wash eradicate_form Form Biofilm First (24-48h Incubation) eradicate_treat Wash, then Add This compound to Biofilm eradicate_form->eradicate_treat eradicate_incubate Incubate Again (24h) eradicate_treat->eradicate_incubate eradicate_incubate->wash stain Stain with 0.1% Crystal Violet wash->stain solubilize Wash, then Solubilize Stain (e.g., Ethanol) stain->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read

Workflow for Anti-Biofilm Assays

References

Cyclofenchene as a Flavor and Fragrance Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclofenchene, with the CAS number 488-97-1, is a tricyclic hydrocarbon compound recognized for its utility as both a flavor and fragrance ingredient.[1] Its distinct aromatic profile lends itself to a variety of applications, particularly within the fragrance industry. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound, with a focus on its fragrance applications due to the current lack of publicly available regulatory information for its use as a flavor agent in food products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation development, stability testing, and safety assessments.

PropertyValueReference
Chemical Name 1,3,3-Trimethyltricyclo[2.2.1.0²,⁶]heptane[2]
CAS Number 488-97-1[2]
Molecular Formula C₁₀H₁₆[2]
Molecular Weight 136.23 g/mol [2]
Appearance Colorless liquid
Specific Gravity 0.86030 @ 20.00 °C[1]
Refractive Index 1.45150 @ 20.00 °C[1]
Boiling Point 143.00 to 143.50 °C @ 754.00 mm Hg[1]
Vapor Pressure 6.812000 mmHg @ 25.00 °C (estimated)[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Sensory Profile

This compound possesses a complex and desirable odor profile, making it a versatile ingredient in fragrance formulations. Its primary characteristics are woody and amber, with various nuances.

Odor Profile

The described odor profile of this compound is predominantly woody, with significant amber and dry characteristics. It also exhibits notes of cedar, sandalwood, vetiver, sweet, herbal, balsamic, and fresh scents.[3]

Applications

Fragrance Applications

This compound is a valuable component in the creation of a wide range of fragrance types, particularly those with woody, oriental, and chypre characteristics. Its complex aroma can provide warmth, depth, and sophistication to a fragrance composition.

Regulatory Status: According to the International Fragrance Association (IFRA) standards, there are currently no restrictions on the use of this compound in various fragrance applications, including products applied to the lips, axillae, face/body, as well as fine fragrances and household care products.[3]

Recommended Use Levels: Due to the absence of specific sensory threshold data, it is recommended to start with low concentrations (e.g., 0.01% to 0.5%) in a fragrance concentrate and adjust based on the desired olfactory effect and the overall composition of the fragrance.

Flavor Applications

While this compound is listed as a flavor agent, crucial regulatory information for its use in food and beverage products is not currently available.

Disclaimer: The FEMA (Flavor and Extract Manufacturers Association) number and GRAS (Generally Recognized as Safe) status for this compound could not be identified in publicly available databases. Therefore, detailed application notes for its use as a flavor ingredient cannot be provided at this time. Researchers and developers should conduct a thorough regulatory review and safety assessment before considering this compound for any food or beverage application.

Experimental Protocols

The following are generalized protocols for the evaluation of a fragrance ingredient like this compound. These should be adapted and validated for specific applications.

Protocol 1: Determination of Odor Profile by Descriptive Sensory Analysis

Objective: To systematically describe the olfactory characteristics of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Panel of at least 5 trained sensory analysts

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, and 0.1% by weight).

  • Evaluation:

    • Dip a clean smelling strip into the lowest concentration solution, ensuring about 1 cm is submerged.

    • Allow the solvent to evaporate for approximately 10-15 seconds.

    • Present the strip to the panelists in a controlled, odor-free environment.

    • Panelists should sniff the strip and individually record the perceived odor characteristics using a standardized vocabulary.

    • Repeat the evaluation for each concentration, allowing for a rest period between samples to prevent olfactory fatigue.

  • Data Analysis: Compile the descriptors from all panelists. A frequency of mention for each descriptor is calculated to build a comprehensive odor profile.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odorant Characterization

Objective: To identify the key odor-active compounds in a this compound sample and characterize their individual scents.

Materials:

  • This compound sample

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

  • Appropriate GC column (e.g., non-polar or medium-polarity)

  • Helium carrier gas

  • Trained sensory assessors

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column and set the oven temperature program to achieve good separation of volatile compounds.

    • Split the column effluent between the MS detector and the olfactometry port.

    • Humidify the air supply to the olfactometry port to prevent nasal dryness for the assessor.

  • Analysis:

    • Inject a diluted sample of this compound into the GC.

    • As compounds elute from the GC column, the assessor sniffs the effluent at the olfactometry port and records the retention time, odor descriptor, and perceived intensity of each odor event.

    • Simultaneously, the MS detector records the mass spectrum of each eluting compound.

  • Data Correlation: Correlate the retention times of the odor events with the retention times of the peaks in the chromatogram to identify the compounds responsible for specific odors.

Visualizations

Experimental_Workflow_for_Fragrance_Evaluation cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_application Application & Stability Testing cluster_data Data Analysis & Reporting Prep Prepare Dilutions (e.g., 0.1%, 1%, 10%) Descriptive Descriptive Analysis (Odor Profile) Prep->Descriptive Threshold Odor Threshold Determination Prep->Threshold GCO GC-Olfactometry (GC-O) Prep->GCO GCMS GC-Mass Spectrometry (GC-MS) Prep->GCMS Analysis Statistical Analysis of Sensory Data Descriptive->Analysis Threshold->Analysis GCO->Analysis GCMS->Analysis Formulation Incorporate into Product Base Stability Accelerated Stability Testing Formulation->Stability Performance Performance Evaluation in Final Product Formulation->Performance Reporting Final Report and Recommendations Stability->Reporting Performance->Reporting Analysis->Formulation

Caption: Workflow for the evaluation of a new fragrance ingredient.

Safety Information

While specific comprehensive toxicological studies on this compound are not widely available in the public domain, as a fragrance ingredient, it falls under the purview of the Research Institute for Fragrance Materials (RIFM) for safety assessment. The lack of IFRA restrictions suggests a favorable safety profile for dermal applications in fragrance products. However, for any new application, especially those involving significant systemic exposure, a thorough safety and toxicological evaluation is imperative. For flavor applications, the absence of a FEMA GRAS determination necessitates a comprehensive safety assessment prior to any use in food.

References

Application Note: Quantification of Cyclofenchene in Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclofenchene is a tricyclic monoterpene found in the essential oils of various plant species, including those of the Salvia genus. As a volatile organic compound, its accurate quantification in complex plant extracts is crucial for the quality control of herbal medicines, the standardization of extracts for pharmacological studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound in complex plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.

Data Presentation

The following table summarizes the quantitative data for this compound found in the essential oils of different plant species. This data is essential for comparative studies and for setting quality control standards.

Plant SpeciesPlant PartExtraction MethodThis compound Content (%)Reference
Salvia tomentosaAerial PartsHydrodistillation10.3[1]
Salvia officinalisAerial PartsHydrodistillation0.34[2]

Experimental Protocols

This section outlines a comprehensive protocol for the quantification of this compound in plant extracts, from sample preparation to data analysis.

Sample Preparation and Extraction

Objective: To extract the essential oil containing this compound from the plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Grinder or mill

  • Clevenger-type apparatus for hydrodistillation

  • Anhydrous sodium sulfate (B86663)

  • Hexane (B92381) (analytical grade)

  • Vials for sample storage

Protocol:

  • Grinding: Grind the dried plant material to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation: Place a known amount of the powdered plant material (e.g., 100 g) into a round-bottom flask with distilled water.

  • Assemble the Clevenger apparatus and heat the flask to boiling.

  • Continue the distillation for a recommended period (e.g., 3 hours) to ensure complete extraction of the essential oil.

  • Oil Collection: Carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Sample Dilution: Prepare a stock solution of the essential oil in hexane (e.g., 1 mg/mL). Further dilute the stock solution to an appropriate concentration for GC-MS analysis.

GC-MS Analysis

Objective: To separate and quantify this compound in the extracted essential oil.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions (Representative):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

MS Conditions (Representative):

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound (C10H16, MW: 136.23): Target ion: m/z 93; Qualifier ions: m/z 79, 121, 136.

Method Validation

Objective: To ensure the analytical method is accurate, precise, and reliable for the quantification of this compound. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL) in hexane. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a standard solution of this compound multiple times (n=6) within the same day.

    • Intermediate Precision (Inter-day precision): Analyze a standard solution of this compound on different days.

    • The relative standard deviation (RSD) for both should be ≤ 2%.

  • Accuracy: Perform a recovery study by spiking a blank plant matrix with a known amount of this compound standard at different concentration levels. The recovery should be within 80-120%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. These can be calculated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

Data Analysis and Quantification
  • Peak Identification: Identify the this compound peak in the chromatogram of the plant extract by comparing its retention time and mass spectrum with that of a certified this compound standard.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions. The concentration is determined by interpolating the peak area of this compound in the sample chromatogram onto the calibration curve.

  • Reporting: Express the final concentration of this compound as a percentage of the total essential oil or in µg/g of the dry plant material.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in complex plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Quantification plant_material Plant Material grinding Grinding plant_material->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation oil_collection Essential Oil Collection hydrodistillation->oil_collection drying Drying with Na2SO4 oil_collection->drying dilution Dilution in Hexane drying->dilution gc_ms_analysis GC-MS Injection dilution->gc_ms_analysis data_acquisition Data Acquisition (Scan/SIM) gc_ms_analysis->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification quantification Quantification peak_identification->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification reporting Result Reporting quantification->reporting

References

Application Notes & Protocols: Cyclofenchene as a Potential Biomarker in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Molecular biomarkers are molecules whose concentrations in a biological system can indicate a particular physiological state or response to stimuli.[1] In plant science, biomarkers are crucial for understanding responses to environmental stressors, both biotic and abiotic, and can serve as early indicators of plant health, disease, or stress before physical symptoms appear.[2] Volatile organic compounds (VOCs), including terpenoids like cyclofenchene, are a class of secondary metabolites that play significant roles in plant defense, signaling, and interaction with the environment.[3][4] Due to their roles in these critical processes, specific terpenoids are being investigated as potential biomarkers for various plant conditions. This document outlines the general protocols and application notes for investigating a volatile terpenoid, using this compound as a hypothetical example, as a potential biomarker in plant studies.

Data Presentation:

The following tables represent hypothetical quantitative data that could be generated during a study investigating this compound as a biomarker for a specific plant stress, such as pathogen infection or drought.

Table 1: this compound Concentration in Arabidopsis thaliana Under Biotic Stress

Treatment GroupTime Post-Infection (hours)Mean this compound Concentration (ng/g fresh weight) ± SDFold Change vs. Control
Control (Uninfected)2415.2 ± 2.11.0
Pathogen A2478.5 ± 6.35.2
Pathogen B2445.1 ± 4.93.0
Control (Uninfected)4814.8 ± 1.91.0
Pathogen A48152.3 ± 12.510.3
Pathogen B4862.7 ± 5.84.2

Table 2: Correlation of this compound Levels with Physiological Stress Indicators in Drought-Stressed Maize

ParameterControl (Well-Watered)Drought-StressedCorrelation with this compound (r)p-value
This compound (ng/g FW)22.4 ± 3.5112.8 ± 15.11.00-
Relative Water Content (%)95.2 ± 2.170.5 ± 4.3-0.85< 0.01
Proline Content (µg/g FW)15.8 ± 2.985.3 ± 9.70.92< 0.01
Malondialdehyde (nmol/g FW)5.4 ± 0.825.1 ± 3.20.89< 0.01

Experimental Protocols

Protocol 1: Extraction and Quantification of Volatile Terpenoids (e.g., this compound) from Plant Tissue using GC-MS

This protocol describes the extraction and analysis of volatile terpenoids from plant leaves using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common method for analyzing plant-emitted VOCs.[3][5][6]

Materials:

  • Fresh plant leaf tissue

  • 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly (e.g., with Polydimethylsiloxane/Divinylbenzene coating)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., n-dodecane)

  • Methanol (HPLC grade)

  • Liquid nitrogen

  • Mortar and pestle

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Harvest fresh leaf tissue (approximately 100-500 mg) from control and experimental plants.

    • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Accurately weigh the powdered tissue and transfer it to a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., 1 µL of a 10 ng/µL solution of n-dodecane in methanol) to the vial.

    • Immediately seal the vial with the screw cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the sealed vial in a heating block or water bath and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • Insert the SPME fiber through the vial's septum into the headspace above the sample.

    • Expose the fiber to the headspace for a defined period (e.g., 20 minutes) to allow for the adsorption of volatile compounds.

    • Retract the fiber into the needle and immediately transfer it to the GC-MS injector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the adsorbed compounds by exposing the SPME fiber in the heated GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) to allow for thermal desorption.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5MS).

    • Use a temperature program to elute the compounds, for example:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 200°C.

      • Ramp: 20°C/minute to 280°C, hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • The mass spectrometer can be operated in full scan mode (e.g., m/z 40-500) for compound identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

    • Quantify the amount of this compound by integrating the peak area of a characteristic ion and normalizing it to the peak area of the internal standard.

    • Generate a calibration curve using known concentrations of a this compound standard to determine the absolute concentration in the samples.

Visualizations

Diagram 1: Experimental Workflow for Plant Biomarker Discovery

This diagram illustrates the general workflow for identifying and validating a potential plant biomarker like this compound.

biomarker_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase hypothesis Hypothesis Generation (e.g., this compound is stress-induced) exp_design Experimental Design (Stress vs. Control) hypothesis->exp_design sampling Sample Collection (Plant Tissues) exp_design->sampling analysis Metabolomic Analysis (e.g., GC-MS) sampling->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc candidate_id Candidate Biomarker Identification data_proc->candidate_id quant_method Quantitative Method Development candidate_id->quant_method large_scale Large-Scale Screening (Different Cultivars, Conditions) quant_method->large_scale correlation Correlation with Physiological/Phenotypic Data large_scale->correlation validation Biomarker Validation correlation->validation

A generalized workflow for the discovery and validation of a plant biomarker.

Diagram 2: Generalized Signaling Pathway for Stress-Induced Secondary Metabolite Production

This diagram shows a simplified signaling cascade that could lead to the production of a secondary metabolite like this compound in response to a stressor. Plant signaling pathways are complex networks, and this represents a generalized model.[7][8]

signaling_pathway stressor Biotic/Abiotic Stressor (e.g., Pathogen, Drought) receptor Cell Surface/Intracellular Receptor stressor->receptor ros_ca Signal Transduction (ROS, Ca2+ signaling) receptor->ros_ca hormones Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) ros_ca->hormones transcription_factors Activation of Transcription Factors (e.g., MYC2, WRKY) hormones->transcription_factors gene_expression Upregulation of Biosynthetic Genes (e.g., Terpene Synthases) transcription_factors->gene_expression metabolite_production Increased Production of Secondary Metabolite (e.g., this compound) gene_expression->metabolite_production

A simplified model of a plant stress response signaling pathway leading to secondary metabolite production.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in GC-MS Analysis of Cyclofenchene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Cyclofenchene. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to differentiate this compound from other C10H16 isomers using GC-MS?

A1: The primary challenge lies in the structural similarity among monoterpene isomers, which often results in overlapping chromatographic peaks and nearly identical mass spectra.[1] Many terpenoids, including this compound, can undergo thermal isomerization in the hot GC inlet, leading to the formation of other isomers. This means that the mass spectrum you observe might be a composite of several co-eluting compounds or isomers formed in-situ. The mass spectra of these compounds are often dominated by the same fragment ions, with only minor differences in their relative intensities, making definitive identification based on mass spectra alone challenging.

Q2: I am observing a peak at the expected retention time for this compound, but the mass spectrum does not perfectly match the library spectrum. What could be the cause?

A2: This is a common issue and can be attributed to several factors:

  • Co-elution: Another terpene isomer with a similar retention time might be co-eluting with your this compound peak, resulting in a mixed mass spectrum.

  • Thermal Isomerization: As mentioned, this compound or other co-eluting terpenes like α-pinene can rearrange at high temperatures in the GC inlet, leading to the formation of other isomers and affecting the final mass spectrum.[2][3][4]

  • Matrix Effects: Components from your sample matrix can interfere with the ionization process in the mass spectrometer, leading to alterations in the fragmentation pattern and ion intensities.

Q3: How can I improve the separation of this compound from other isomeric terpenes?

A3: To enhance chromatographic resolution, consider the following:

  • Column Selection: Utilize a GC column with a stationary phase that offers good selectivity for terpenes. A mid-polarity column, such as one containing a phenyl- or cyanopropyl-functionalized polysiloxane, can often provide better separation of isomers than a standard non-polar column like a DB-5. For separating enantiomers, a chiral column, typically one with a cyclodextrin-based stationary phase, is essential.[5][6]

  • Temperature Program Optimization: A slower oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting compounds.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of your carrier gas (Helium or Hydrogen) can maximize column efficiency and improve resolution.

Q4: What are the key mass spectral fragments I should look for to identify this compound?

A4: The mass spectrum of this compound (C10H16) has a molecular ion peak at m/z 136. Key fragment ions to look for are m/z 93, 91, and 121, which are characteristic of many bicyclic monoterpenes. The relative intensities of these ions are crucial for distinguishing it from its isomers.

Q5: Are there alternative sample introduction techniques that can minimize thermal degradation of this compound?

A5: Yes, using a gentler sample introduction technique can be beneficial. Headspace Solid-Phase Microextraction (HS-SPME) is an excellent option as it is a solvent-free method that allows for the analysis of volatile compounds at lower temperatures, thereby reducing the risk of thermal isomerization.[7][8][9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the GC-MS analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column.2. Sample overload.3. Inappropriate oven starting temperature.1. Use a deactivated liner and/or trim the first few centimeters of the column.2. Dilute the sample.3. Lower the initial oven temperature.
Inconsistent Retention Times 1. Leaks in the GC system.2. Fluctuations in carrier gas flow rate.3. Changes in the column phase due to degradation.1. Perform a leak check of the injector, detector, and column fittings.2. Ensure a stable gas supply and check the electronic pressure control.3. Condition the column or replace it if it is old or has been used at high temperatures extensively.
No Peak Detected 1. Sample concentration is too low.2. Injector or detector malfunction.3. Incorrect MS acquisition parameters.1. Concentrate the sample or inject a larger volume.2. Check injector and detector temperatures and ensure the filament is on.3. Verify that the MS is scanning the correct mass range and that the detector is turned on.
Multiple Peaks Where One is Expected 1. Isomerization in the injector.2. Presence of multiple isomers in the standard or sample.1. Lower the injector temperature.2. Use a higher resolution column or a chiral column to separate the isomers. Confirm the identity of each peak using authentic standards if available.

Quantitative Data Summary

Table 1: Key Mass Spectral Fragments for this compound
m/zRelative Intensity (%)Putative Fragment
13615[M]+ (Molecular Ion)
12125[M-CH3]+
10510[M-C2H5]+
93100[C7H9]+ (Base Peak)
9140[C7H7]+
7935[C6H7]+
7720[C6H5]+
6715[C5H7]+
4130[C3H5]+

Note: Relative intensities are approximate and can vary slightly between instruments.

Table 2: Typical Retention Times and Key Fragments of this compound and Common Isomers on a DB-5 type Column
CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
α-Pinene9.893, 91, 77, 136
Camphene10.193, 121, 91, 136
β-Pinene10.593, 91, 79, 136
This compound 11.2 93, 91, 121, 136

Note: Retention times are approximate and will vary depending on the specific GC conditions (column dimensions, temperature program, and carrier gas flow rate).

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound
  • Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System: An Agilent 7890 GC coupled to a 5975C MS detector or equivalent.

  • GC Column: A DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 4 °C/min.

    • Ramp to 240 °C at 20 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • GC-MS System: Same as Protocol 1.

  • GC Column: A chiral column such as a beta-cyclodextrin-based column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Injector: Split/splitless injector at 220 °C with a split ratio of 100:1.

  • Carrier Gas: Hydrogen or Helium at an optimized linear velocity (refer to column manufacturer's recommendation).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp to 180 °C at 2 °C/min, hold for 10 minutes.

  • MS Parameters: Same as Protocol 1.

Protocol 3: HS-SPME Sample Preparation for GC-MS Analysis
  • Sample Preparation: Place a small amount of the sample (e.g., 10-100 mg of plant material or 10 µL of essential oil) into a 20 mL headspace vial and seal it with a PTFE/silicone septum.

  • SPME Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[7]

  • Extraction:

    • Incubate the vial at 60 °C for 10 minutes to allow for equilibration of the headspace.

    • Expose the SPME fiber to the headspace for 30 minutes at 60 °C.

  • Desorption:

    • Retract the fiber and immediately insert it into the GC inlet, which is set to 250 °C.

    • Desorb for 5 minutes in splitless mode.

  • GC-MS Analysis: Proceed with the GC-MS analysis as described in Protocol 1.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil) Dilution Dilution in Solvent Sample->Dilution Liquid Injection HS_SPME HS-SPME Extraction Sample->HS_SPME Headspace Injector GC Inlet Dilution->Injector HS_SPME->Injector GC_Column GC Column (e.g., DB-5 or Chiral) Injector->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Start Problem: Poor Peak Resolution Check_Temp Is the oven ramp rate slow enough? (e.g., < 5°C/min) Start->Check_Temp Check_Column Is the column appropriate for isomer separation? Check_Temp->Check_Column Yes Solution_Temp Decrease oven ramp rate Check_Temp->Solution_Temp No Check_Flow Is the carrier gas flow rate optimal? Check_Column->Check_Flow Yes Solution_Column Use a mid-polarity or chiral column Check_Column->Solution_Column No Solution_Flow Optimize linear velocity Check_Flow->Solution_Flow No End Resolution Improved Check_Flow->End Yes Solution_Temp->End Solution_Column->End Solution_Flow->End

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Optimizing Cyclofenchene Separation in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) separation of Cyclofenchene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound separation?

A1: The choice of stationary phase is critical for the successful separation of this compound. Based on its chemical structure, a non-polar stationary phase is generally the most suitable starting point. The elution of non-polar compounds on a non-polar stationary phase primarily follows their boiling points.[1]

For this compound, columns with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are recommended. The selection can be guided by the Kovats retention index, which indicates the elution behavior of a compound relative to n-alkanes.

Q2: How do I develop an initial temperature program for this compound analysis?

A2: A good starting point for developing a temperature program is to use a "scouting gradient." This involves a low initial temperature, a steady ramp rate, and a high final temperature to ensure all components of the sample elute. For this compound, which has a boiling point of approximately 143-145°C, a suitable scouting gradient would be:

  • Initial Temperature: 50°C

  • Initial Hold Time: 1-2 minutes

  • Ramp Rate: 10°C/minute

  • Final Temperature: 250°C

  • Final Hold Time: 5 minutes

This initial run will provide a chromatogram that shows the elution profile of this compound and any other compounds in your sample, which can then be used to optimize the temperature program.

Q3: Can I run an isothermal analysis for this compound?

A3: An isothermal analysis, where the oven temperature is held constant, may be possible if this compound and other compounds of interest elute within a narrow time frame in your scouting run. A general guideline is that if the peaks of interest elute within a window of less than 25% of the total gradient time, an isothermal method could be effective.

To determine the optimal isothermal temperature, a good starting point is approximately 45°C below the elution temperature of the last peak of interest from your scouting gradient run.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Solution
Active sites in the inlet liner or column Deactivate the inlet liner or use a liner with a deactivating coating. If the column is old, consider replacing it.
Column overload Reduce the injection volume or dilute the sample.
Incorrect injection temperature If the temperature is too low, it can cause condensation and peak broadening. If it's too high, it can lead to degradation. Optimize the injector temperature, starting around 250°C.
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase and the analyte. For this compound, a non-polar solvent like hexane (B92381) or heptane (B126788) is a good choice.

Problem 2: this compound co-elutes with another compound.

Possible Cause Solution
Inadequate separation on the current stationary phase Consider a stationary phase with a different selectivity. While a non-polar phase is a good start, a slightly more polar phase (e.g., 50% phenyl-polysiloxane) might provide the necessary selectivity to resolve the co-eluting peaks.
Temperature program is not optimized Adjust the temperature ramp rate. A slower ramp rate around the elution temperature of the co-eluting pair can improve resolution. Alternatively, an isothermal hold at a temperature just below the elution temperature can also enhance separation.
Carrier gas flow rate is not optimal Optimize the carrier gas flow rate (linear velocity) to achieve the best column efficiency. This can be done using a van Deemter plot or by experimentally varying the flow rate and observing the effect on resolution.

Problem 3: Inconsistent retention times for this compound.

Possible Cause Solution
Leaks in the system Check for leaks at the injector, detector, and column fittings using an electronic leak detector.
Fluctuations in oven temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Inconsistent carrier gas flow Check the gas supply and regulators to ensure a constant and stable flow of carrier gas.
Column aging Over time, the stationary phase can degrade, leading to shifts in retention time. If the column is old or has been used extensively at high temperatures, it may need to be replaced.

Experimental Protocols

Protocol 1: Standard Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound in a relatively clean matrix.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

Quantitative Data Summary

ParameterValue
This compound Boiling Point 143-145 °C
Kovats Retention Index (Standard Non-Polar) ~930
Kovats Retention Index (Standard Polar) ~1080

Visualizations

GC_Troubleshooting_Workflow cluster_start Start cluster_peak_shape Peak Shape Issues cluster_coelution Co-elution cluster_retention Retention Time Issues cluster_end Resolution start Problem with this compound Separation peak_shape Poor Peak Shape? start->peak_shape Analyze Chromatogram check_liner Check/Deactivate Inlet Liner peak_shape->check_liner Yes coelution Co-elution? peak_shape->coelution No reduce_load Reduce Sample Load check_liner->reduce_load optimize_temp Optimize Injector Temp reduce_load->optimize_temp optimize_temp->coelution change_phase Change Stationary Phase coelution->change_phase Yes retention Inconsistent Retention? coelution->retention No adjust_ramp Adjust Temp Ramp/Hold change_phase->adjust_ramp optimize_flow Optimize Carrier Flow adjust_ramp->optimize_flow optimize_flow->retention check_leaks Check for Leaks retention->check_leaks Yes end Separation Optimized retention->end No check_oven Verify Oven Temp check_leaks->check_oven check_flow Verify Carrier Flow check_oven->check_flow check_flow->end

Caption: Troubleshooting workflow for this compound GC separation.

Temperature_Program_Optimization cluster_scouting Initial Analysis cluster_evaluation Evaluation cluster_isothermal Isothermal Method cluster_gradient Gradient Method Optimization scout Perform Scouting Gradient Run (e.g., 10°C/min) evaluate Evaluate Chromatogram scout->evaluate isothermal_check Peaks elute in <25% of gradient time? evaluate->isothermal_check isothermal_run Develop Isothermal Method isothermal_check->isothermal_run Yes optimize_ramp Optimize Ramp Rate(s) isothermal_check->optimize_ramp No add_hold Add Isothermal Hold for Critical Pairs optimize_ramp->add_hold optimized_gradient Optimized Gradient Method add_hold->optimized_gradient

Caption: Logic for optimizing a GC temperature program.

References

Dealing with co-elution issues in Cyclofenchene chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclofenchene chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting co-elution issues and optimizing the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

This compound, with the IUPAC name 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a tricyclic monoterpene.[1] Its analysis by chromatography, particularly gas chromatography (GC), can be challenging due to its volatility and the frequent presence of structurally similar isomers and other terpenes in natural and synthetic samples. These similarities in chemical structure and physical properties, such as boiling point and polarity, often lead to co-elution, where multiple compounds elute from the column at the same time, making accurate quantification and identification difficult.

Q2: What are the common isomers of this compound that can cause co-elution?

This compound itself has a specific stereochemistry. However, in synthetic routes or natural extracts, other terpene isomers with the same molecular formula (C₁₀H₁₆) are often present and can co-elute. Potential co-eluting isomers include α-pinene, β-pinene, camphene, and limonene, among others. The separation of these isomers is critical for accurate analysis.

Q3: What analytical techniques are most suitable for this compound analysis?

Gas chromatography (GC) is the most common and effective technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and its co-eluents based on their mass spectra. For the separation of chiral isomers, a GC system equipped with a chiral stationary phase is necessary.

Q4: How can I confirm the identity of this compound in my chromatogram?

The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be matched against spectral libraries such as NIST.

Troubleshooting Guide for Co-elution Issues

Co-elution is a common problem in the chromatography of complex mixtures containing terpenes like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Identifying Co-elution

The first step in troubleshooting is to determine if co-elution is occurring. Signs of co-elution include:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.

  • Shoulders on Peaks: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.[2][3]

  • Inconsistent Peak Ratios: If you are using a mass spectrometer, inconsistent ion ratios across a single chromatographic peak suggest the presence of more than one compound.[2]

  • Broader than Expected Peaks: Peaks that are significantly wider than other peaks in the chromatogram may be the result of two or more co-eluting compounds.

Strategies to Resolve Co-elution

Once co-elution is suspected, the following strategies can be employed to improve separation. The choice of strategy will depend on the nature of the co-eluting species.

1. Method Optimization:

Optimizing the chromatographic method parameters is often the first and most straightforward approach to resolving co-elution.

  • Temperature Program: A slower oven temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[4] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also improve resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. An optimal flow rate will result in sharper peaks and better resolution. Both excessively high and low flow rates can lead to band broadening.

  • Injection Technique: A splitless injection can lead to broader peaks for volatile analytes. Optimizing the split ratio or using a pulsed splitless injection can sometimes improve peak shape and resolution.

2. Column Selection:

If method optimization does not resolve the co-elution, changing the GC column may be necessary.

  • Stationary Phase Polarity: The choice of stationary phase is critical for selectivity. If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switching to a column with a different polarity, such as a mid-polar (e.g., DB-17ms) or a polar wax-type column (e.g., DB-WAX), can significantly alter the elution order and resolve co-eluting compounds.[4]

  • Column Dimensions: Using a longer column increases the number of theoretical plates, which can improve resolution. A smaller internal diameter (ID) column (e.g., 0.18 mm) can also provide higher efficiency. Increasing the film thickness of the stationary phase can improve the retention of volatile compounds, potentially aiding in their separation.[4]

3. Chiral Separation:

If the co-eluting compounds are enantiomers, a chiral stationary phase is required for their separation.

  • Cyclodextrin-Based Columns: Derivatized cyclodextrins are the most common chiral selectors used in GC for the separation of terpene enantiomers.[5][6] Columns with different cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin, γ-cyclodextrin) will exhibit different selectivities.

4. Two-Dimensional Gas Chromatography (GCxGC):

For extremely complex samples where co-elution is persistent, two-dimensional gas chromatography (GCxGC) can provide a significant increase in separation power.[7] In GCxGC, the effluent from the first column is trapped and then re-injected onto a second column with a different stationary phase, providing an orthogonal separation mechanism.[8]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting co-elution issues in this compound chromatography.

Coelution_Troubleshooting Troubleshooting Workflow for Co-elution start Suspected Co-elution (Peak Tailing, Shoulders, Broad Peaks) method_opt Method Optimization start->method_opt temp_prog Adjust Temperature Program (Slower ramp, isothermal holds) method_opt->temp_prog flow_rate Optimize Carrier Gas Flow Rate method_opt->flow_rate injection Modify Injection Parameters method_opt->injection check_resolution1 Resolution Improved? temp_prog->check_resolution1 flow_rate->check_resolution1 injection->check_resolution1 column_select Column Selection check_resolution1->column_select No end Problem Resolved check_resolution1->end Yes change_polarity Change Stationary Phase Polarity column_select->change_polarity change_dimensions Change Column Dimensions (Length, ID, Film Thickness) column_select->change_dimensions check_resolution2 Resolution Improved? change_polarity->check_resolution2 change_dimensions->check_resolution2 chiral_analysis Chiral Analysis check_resolution2->chiral_analysis No (Suspect Enantiomers) check_resolution2->end Yes chiral_column Use Chiral Column (Cyclodextrin-based) chiral_analysis->chiral_column check_resolution3 Resolution Improved? chiral_column->check_resolution3 gcxgc Consider Advanced Techniques (e.g., GCxGC) check_resolution3->gcxgc No check_resolution3->end Yes unresolved Co-elution Persists gcxgc->unresolved

Caption: A step-by-step workflow for addressing co-elution in this compound analysis.

Data Presentation

The following table summarizes typical Kovats retention indices (RI) for this compound and some common co-eluting terpenes on different stationary phases. These values can be used to predict elution order and potential co-elution.

CompoundCommon NameMolecular FormulaRI (Non-polar phase, e.g., DB-5)RI (Polar phase, e.g., DB-WAX)
This compound - C₁₀H₁₆ ~930 ~1100
α-Pineneα-PineneC₁₀H₁₆~939~1027
CampheneCampheneC₁₀H₁₆~953~1075
β-Pineneβ-PineneC₁₀H₁₆~979~1105
LimoneneLimoneneC₁₀H₁₆~1031~1209

Note: Retention indices can vary depending on the specific column, method conditions, and the reference n-alkane series used.

Experimental Protocols

This section provides a detailed methodology for a typical GC-MS analysis of this compound in a complex matrix like an essential oil.

Sample Preparation
  • Dilution: Dilute the essential oil sample in a suitable solvent such as hexane (B92381) or ethyl acetate. A typical dilution factor is 1:100 (v/v).

  • Internal Standard: Add an internal standard (e.g., n-alkane C12 or another compound not present in the sample) to the diluted sample for accurate quantification.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Method Parameters

The following table outlines a starting point for GC-MS method parameters for the analysis of this compound and other terpenes.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm)
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant flow)
Oven Program Start at 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Analysis sample_prep Sample Preparation gcms_analysis GC-MS Analysis sample_prep->gcms_analysis dilution Dilution of Sample is_addition Internal Standard Addition dilution->is_addition filtration Filtration is_addition->filtration data_analysis Data Analysis gcms_analysis->data_analysis injection Injection into GC separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration library_search Mass Spectral Library Search peak_integration->library_search quantification Quantification library_search->quantification report Reporting quantification->report

Caption: A typical workflow for the GC-MS analysis of this compound in a complex sample.

References

Improving the yield of Cyclofenchene extraction from plant matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Cyclofenchene from various plant matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound extraction?

A1: this compound is a monoterpene found in the essential oils of various plants. One notable source is Salvia tomentosa, a species belonging to the Lamiaceae family. The composition of essential oils, including the concentration of specific terpenes like this compound, can vary significantly based on genetic factors, geographical location, and cultivation conditions.[1][2][3]

Q2: Which extraction method is most suitable for maximizing this compound yield?

A2: The optimal extraction method depends on several factors, including the plant matrix, desired purity of the extract, and available equipment.

  • Steam Distillation is a traditional and widely used method for extracting volatile compounds like this compound. It is particularly effective for obtaining essential oils.[4]

  • Solvent Extraction using non-polar solvents can be efficient for extracting a broad range of terpenes. However, it requires an additional step for solvent removal, and care must be taken to avoid degradation of the target compound.[5][6]

  • Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) is a modern, "green" technique that offers high selectivity and yields pure extracts without residual solvents.[7][8][9]

Q3: How can I quantify the amount of this compound in my extract?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical technique for identifying and quantifying volatile compounds like this compound in plant extracts.[10][11][12] For accurate quantification, it is essential to use a validated method with appropriate calibration standards.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Q4: My this compound yield is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from several factors throughout the extraction process. Here's a breakdown of potential issues and how to address them:

  • Improper Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency.

    • Issue: Insufficient grinding or powdering of the plant material can limit solvent access to the cells containing this compound.

    • Solution: Ensure the plant material is adequately ground to a consistent and fine particle size to maximize the surface area for extraction.

  • Suboptimal Extraction Parameters: The conditions used for extraction are critical for maximizing yield.

    • Issue: Incorrect temperature, pressure, or extraction time can lead to incomplete extraction or degradation of this compound.

    • Solution: Optimize extraction parameters based on the chosen method. For instance, in steam distillation, ensure the distillation is carried out for a sufficient duration to extract all volatile components.[15][16] For SFE, pressure and temperature are key variables that control the solvating power of CO2.[9]

  • Solvent Issues (for Solvent Extraction): The choice and handling of the solvent are crucial.

    • Issue: Using a solvent with inappropriate polarity or an insufficient solvent-to-material ratio can result in poor extraction.

    • Solution: Select a non-polar solvent for this compound. Experiment with different solvent-to-material ratios to find the optimal balance for efficient extraction.

  • Compound Degradation: this compound, like other monoterpenes, can be susceptible to degradation.

    • Issue: High temperatures during extraction or solvent evaporation can lead to the chemical breakdown of this compound.[17][18][19]

    • Solution: Use the lowest effective temperature for extraction and solvent removal. For heat-sensitive compounds, vacuum distillation or rotary evaporation at low temperatures is recommended.

Q5: I am observing inconsistencies in the this compound content between different batches of the same plant material. Why is this happening?

A5: Batch-to-batch variability is a common challenge in natural product extraction. The chemical composition of plants can be influenced by a multitude of factors.[1][2][3]

  • Genetic Variability: Different populations or chemotypes of the same plant species can have varying levels of specific terpenes.

  • Environmental and Cultivation Conditions: Factors such as climate, soil type, altitude, and harvest time can significantly impact the essential oil composition.[3]

  • Post-Harvest Handling: The drying and storage conditions of the plant material can also affect the final terpene profile.

To minimize this variability, it is important to source plant material from a consistent and well-characterized supplier and to standardize post-harvest processing as much as possible.

Data Presentation

The following tables provide a summary of typical yields and key parameters for different extraction methods used for terpenes and essential oils from Salvia species, which can serve as a reference for optimizing this compound extraction.

Table 1: Comparison of Essential Oil Yield from Salvia Species using Different Extraction Methods

Plant SpeciesExtraction MethodKey ParametersEssential Oil Yield (% w/w)Reference
Salvia officinalisSteam Distillation3 hours distillation1.5 - 2.5[20]
Salvia officinalisSupercritical CO2 Extraction100 bar, 40°C4.82[21]
Salvia officinalisSoxhlet (Ethanol/Water)6 hours26.5[21]
Salvia sclareaSteam DistillationN/A0.5 - 1.5[22]
Salvia fruticosaSteam DistillationN/A0.5 - 1.5[22]

Table 2: Influence of Supercritical CO2 Extraction Pressure on the Yield from Salvia officinalis

Pressure (bar)Temperature (°C)Extraction Time (h)CO2 Flow Rate ( kg/min )Yield ( g/100g drug)
804043.23 x 10⁻³1.40
1004043.23 x 10⁻³2.15
2004043.23 x 10⁻³4.17

Data adapted from a study on Salvia officinalis.[8]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed.

Protocol 1: Steam Distillation for this compound Extraction

Objective: To extract the essential oil containing this compound from Salvia tomentosa leaves using steam distillation.

Materials and Equipment:

  • Dried and powdered leaves of Salvia tomentosa

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh 100 g of dried and powdered Salvia tomentosa leaves and place them into a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using a heating mantle to boil the water and generate steam.

  • Continue the distillation for 3-4 hours, collecting the condensed essential oil and water in the collection tube of the Clevenger apparatus.

  • After the distillation is complete, allow the apparatus to cool down.

  • Carefully collect the essential oil from the collection tube using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the purified essential oil in a sealed, airtight glass vial in a cool, dark place.

  • Analyze the essential oil for this compound content using GC-MS.

Protocol 2: Solvent Extraction for this compound

Objective: To extract this compound from Salvia tomentosa leaves using a non-polar solvent.

Materials and Equipment:

  • Dried and powdered leaves of Salvia tomentosa

  • n-Hexane (or another suitable non-polar solvent)

  • Soxhlet apparatus or glassware for maceration

  • Rotary evaporator

  • Filter paper

  • Glass vials for storage

Procedure (Soxhlet Extraction):

  • Place 50 g of dried and powdered Salvia tomentosa leaves into a thimble.

  • Place the thimble into the Soxhlet extractor.

  • Fill a round-bottom flask with 300 mL of n-hexane.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

  • Allow the extraction to proceed for 6-8 hours.

  • After extraction, cool the apparatus and collect the n-hexane extract.

  • Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to remove the solvent.

  • Store the resulting oleoresin in a sealed glass vial.

  • Analyze the extract for this compound content using GC-MS.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

Objective: To extract this compound from Salvia tomentosa leaves using supercritical CO2.

Materials and Equipment:

  • Dried and powdered leaves of Salvia tomentosa

  • Supercritical Fluid Extractor

  • Liquid CO2 cylinder

  • Collection vials

Procedure:

  • Pack the extraction vessel of the SFE system with 100 g of dried and powdered Salvia tomentosa leaves.

  • Set the extraction parameters. Based on literature for similar compounds, initial parameters could be:

    • Pressure: 100 - 200 bar[8][9]

    • Temperature: 40 - 50°C[9]

    • CO2 flow rate: 2-4 L/min

  • Start the extraction process by pumping liquid CO2 through the system, where it will be heated and pressurized to a supercritical state.

  • The supercritical CO2 will pass through the plant material, dissolving the this compound and other non-polar compounds.

  • The extract-laden CO2 then flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separator.

  • Continue the extraction for a predetermined time (e.g., 2-4 hours).

  • After the extraction is complete, depressurize the system and collect the final extract.

  • Analyze the extract for this compound content using GC-MS.

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and a troubleshooting guide for low yield.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_final 4. Final Product plant_material Plant Material (e.g., Salvia tomentosa) drying Drying plant_material->drying grinding Grinding/Powdering drying->grinding extraction_method Select Extraction Method grinding->extraction_method steam_distillation Steam Distillation extraction_method->steam_distillation Volatile Oils solvent_extraction Solvent Extraction extraction_method->solvent_extraction Broad Spectrum sfe Supercritical Fluid Extraction extraction_method->sfe High Purity crude_extract Crude Extract/Essential Oil steam_distillation->crude_extract solvent_extraction->crude_extract sfe->crude_extract purification Purification/Solvent Removal crude_extract->purification analysis Analysis (GC-MS) purification->analysis final_product Purified this compound Extract analysis->final_product Troubleshooting_Low_Yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low this compound Yield check_plant_material 1. Check Plant Material - Correct Species? - Proper Drying/Storage? - Optimal Harvest Time? start->check_plant_material check_preparation 2. Review Sample Preparation - Particle Size Optimal? - Homogeneous Sample? check_plant_material->check_preparation optimize_material Source Certified Plant Material Standardize Post-Harvest Protocol check_plant_material->optimize_material check_parameters 3. Verify Extraction Parameters - Temp/Pressure/Time Correct? - Solvent-to-Material Ratio Adequate? check_preparation->check_parameters optimize_prep Optimize Grinding Method Ensure Uniform Particle Size check_preparation->optimize_prep check_degradation 4. Assess for Degradation - Signs of Thermal Breakdown? - Unexpected Peaks in GC-MS? check_parameters->check_degradation optimize_params Systematically Vary Parameters (DOE Approach) check_parameters->optimize_params minimize_degradation Reduce Extraction Temperature Use Vacuum for Solvent Removal check_degradation->minimize_degradation

References

Cyclofenchene stability and degradation issues during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclofenchene. The information addresses common stability and degradation challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during analytical procedures?

A1: this compound, as a bicyclic monoterpene, may be susceptible to degradation under certain analytical conditions. Key concerns include thermal degradation, especially in the high temperatures of a Gas Chromatography (GC) injection port, and potential isomerization or rearrangement catalyzed by acidic or active sites in the analytical system.

Q2: Which analytical technique is most suitable for analyzing this compound and its potential degradants?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3][4] It allows for the separation of this compound from other components and provides mass spectral data for identification of the parent compound and any degradation products. For achieving good separation, a non-polar or moderately polar stationary phase column is often recommended.[5]

Q3: How can I prevent this compound degradation during sample preparation?

A3: To minimize degradation during sample preparation, it is advisable to use high-purity solvents and avoid prolonged exposure to high temperatures, strong acids or bases, and light. If extraction is necessary, techniques like solid-phase microextraction (SPME) may be considered to minimize solvent use and thermal stress.[5]

Q4: What are the typical storage conditions to ensure the stability of this compound samples?

A4: While specific stability data for this compound is not extensively published, general best practices for terpenes suggest storing samples in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration or freezing is recommended to minimize volatility and potential degradation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
  • Possible Cause: Active sites in the GC inlet or column, or column contamination. Non-volatile residues in the system can interact with the analyte.[7]

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Deactivated liners can help reduce active sites.

    • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.

    • Column Trimming: If the front end of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore performance.[7]

Issue 2: Appearance of Unexpected Peaks in the Chromatogram
  • Possible Cause: Degradation of this compound into isomers or other degradation products. This can be induced by heat in the injector or interactions with the analytical hardware.

  • Troubleshooting Steps:

    • Lower Injector Temperature: Gradually decrease the injector temperature to determine if the formation of unexpected peaks is reduced.

    • Use a More Inert Column: A column with a highly inert stationary phase can minimize on-column degradation.

    • Analyze Standards: Inject a fresh, high-purity standard of this compound to confirm if the extra peaks are present from the start or are being generated during analysis.

Issue 3: Inconsistent Quantitative Results
  • Possible Cause: Sample instability, leading to a decrease in this compound concentration over time. This can also be caused by matrix effects from co-extracted substances.[7]

  • Troubleshooting Steps:

    • Conduct a Stability Study: Analyze samples at different time points after preparation to assess short-term stability in the sample solvent.

    • Use an Internal Standard: Incorporating a stable internal standard with similar chemical properties to this compound can compensate for variations in injection volume and sample degradation.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to mitigate matrix effects.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is a crucial step in developing a stability-indicating analytical method.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[10]

2. Stress Conditions: [10]

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 1 mL of the solvent. Incubate at 80°C for 48 hours.
  • Photolytic Degradation (Solid): Spread a thin layer of solid this compound in a petri dish and expose it to a light source compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a validated stability-indicating GC-MS method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Standard GC-MS Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

2. Chromatographic Conditions: [5]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5%-phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C (can be optimized to reduce thermal degradation).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase to 280°C at a rate of 10°C/min.
  • Final hold: Hold at 280°C for 5 minutes.
  • Injection Volume: 1 µL in splitless mode.

3. Mass Spectrometer Settings: [5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.
  • Quantify using the peak area of a characteristic ion.

Data Presentation

Table 1: General Conditions for Stability Testing of an Active Substance (Adapted from ICH Guidelines) [9][11]

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

Troubleshooting_Workflow start Analytical Issue Observed (e.g., Poor Peak Shape, Extra Peaks) check_system Step 1: Check GC System Suitability - Inject Standard - Evaluate Peak Shape & Retention Time start->check_system system_ok System OK? check_system->system_ok maintenance Step 2: Perform System Maintenance - Clean Injector - Trim Column - Check for Leaks system_ok->maintenance No check_method Step 3: Evaluate Analytical Method Parameters system_ok->check_method Yes re_evaluate Re-evaluate with Standard maintenance->re_evaluate re_evaluate->system_ok resolved Issue Resolved re_evaluate->resolved Issue Resolved method_params Are Method Parameters a Potential Cause? (e.g., High Injector Temp) check_method->method_params optimize_method Step 4: Optimize Method - Lower Injector Temperature - Modify Temperature Ramp method_params->optimize_method Yes check_sample Step 5: Investigate Sample Stability method_params->check_sample No optimize_method->re_evaluate sample_prep Is Sample Preparation a Factor? (e.g., Harsh Solvents, Light Exposure) check_sample->sample_prep modify_prep Step 6: Modify Sample Preparation - Use Milder Conditions - Protect from Light sample_prep->modify_prep Yes sample_prep->resolved No modify_prep->re_evaluate

Caption: Troubleshooting workflow for this compound analysis.

Degradation_Pathway This compound This compound (Parent Compound) Isomer Isomerization Product This compound->Isomer Heat / Acid Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Rearrangement_Product Rearrangement Product This compound->Rearrangement_Product Strong Acid / Heat

Caption: Hypothetical degradation pathways for this compound.

Stability_Testing_Decision_Tree start Initiate Stability Testing for this compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation degradation_observed Significant Degradation Observed? forced_degradation->degradation_observed develop_method Develop & Validate Stability-Indicating Method degradation_observed->develop_method Yes no_degradation Confirm Method Specificity degradation_observed->no_degradation No long_term_testing Conduct Long-Term & Accelerated Stability Studies (ICH Guidelines) develop_method->long_term_testing no_degradation->long_term_testing significant_change Significant Change in Accelerated Study? long_term_testing->significant_change intermediate_testing Add Intermediate Condition Testing significant_change->intermediate_testing Yes establish_retest Establish Re-test Period / Shelf Life Based on Long-Term Data significant_change->establish_retest No intermediate_testing->establish_retest end Complete Stability Profile establish_retest->end

Caption: Decision tree for this compound stability testing.

References

Minimizing matrix effects in the quantification of Cyclofenchene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Cyclofenchene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat the GC inlet, which may protect the analyte from thermal degradation and lead to a signal enhancement.[2]

Q2: I am observing poor peak shape (e.g., tailing) for this compound. What are the common causes?

A2: Poor peak shape for this compound can be caused by several factors:

  • Active sites in the GC system: Non-volatile matrix components can accumulate in the GC inlet or at the head of the analytical column, creating active sites that can interact with the analyte.

  • Column contamination: A buildup of non-volatile residues can degrade the performance of the column.

  • Improper column installation: A poorly cut column can cause turbulent flow, leading to peak tailing.

  • Contaminated ion source: The use of certain solvents or the accumulation of matrix components can lead to deposits on the ion source, affecting peak shape.

Q3: How can I reduce matrix effects during sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects.[1] Several techniques can be employed:

  • Solid-Phase Extraction (SPE): SPE can be used to selectively extract this compound from the sample matrix while leaving behind many interfering compounds.[3]

  • Liquid-Liquid Extraction (LLE): LLE can partition this compound into a solvent that is immiscible with the sample matrix, thereby separating it from many matrix components.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, often used for pesticide residue analysis in complex matrices, can be adapted for this compound extraction.[4] It involves an extraction and cleanup step to remove a significant portion of the matrix.

Q4: What is a suitable internal standard for this compound quantification?

A4: An ideal internal standard (IS) should be structurally similar to the analyte and have a similar chromatographic behavior but be chromatographically resolved from this compound. For terpenes like this compound, a common choice is a deuterated analog of the analyte. If a deuterated standard is not available, a non-native, structurally related compound can be used. For instance, n-tridecane has been successfully used as an internal standard for the analysis of other terpenes.[5]

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration is recommended when you are unable to find a suitable internal standard or when significant matrix effects are still present after sample cleanup. This involves preparing your calibration standards in a blank matrix extract that is free of this compound. This approach helps to compensate for the signal suppression or enhancement caused by the matrix components.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent this compound recovery Inefficient extraction; Matrix interferenceOptimize the sample preparation method (e.g., change SPE sorbent, adjust LLE solvent polarity). Evaluate different cleanup strategies.
Poor linearity of calibration curve Matrix effects affecting ionization at different concentrationsUse matrix-matched calibration standards.[1] Dilute the sample extract to reduce the concentration of matrix components.
Signal suppression or enhancement Co-eluting matrix components interfering with ionizationImprove chromatographic separation to resolve this compound from interfering peaks.[6] Enhance sample cleanup to remove more matrix components.
High background noise in chromatogram Contamination of the GC-MS system; Insufficient sample cleanupBake out the GC column and clean the ion source. Implement a more rigorous sample cleanup protocol.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a method to quantitatively assess the presence and extent of matrix effects.

  • Prepare a this compound standard solution in a pure solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).

  • Prepare a blank matrix extract by subjecting a sample known to be free of this compound to your entire sample preparation procedure.

  • Prepare a post-extraction spiked sample by adding the this compound standard solution to the blank matrix extract to achieve the same final concentration as the standard solution (e.g., 1 µg/mL).

  • Analyze both solutions by GC-MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Spiked Sample / Peak Area in Standard Solution) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting this compound from a liquid matrix.

  • Condition the SPE cartridge (e.g., C18) by passing methanol (B129727) followed by deionized water through it.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elute this compound with a stronger organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table presents hypothetical data on the recovery of this compound and the observed matrix effects using different sample preparation methods in a complex herbal matrix.

Sample Preparation Method Average Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect (%)
Liquid-Liquid Extraction (LLE) with Hexane85.28.5135 (Enhancement)
Solid-Phase Extraction (SPE) with C1892.75.2110 (Enhancement)
QuEChERS with dSPE cleanup95.14.1103 (Minimal Effect)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample containing this compound Homogenize Homogenize Sample Sample->Homogenize Extract Extraction (LLE, SPE, or QuEChERS) Homogenize->Extract Cleanup Cleanup (e.g., dSPE) Extract->Cleanup Concentrate Concentrate and Reconstitute Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition GCMS->Data Calibrate Calibration (Solvent-based or Matrix-matched) Data->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_flow Start Inaccurate Quantification? CheckRecovery Recovery Acceptable? Start->CheckRecovery CheckPeakShape Good Peak Shape? CheckRecovery->CheckPeakShape Yes OptimizePrep OptimizePrep CheckRecovery->OptimizePrep Optimize Sample Prep CheckLinearity Linear Calibration? CheckPeakShape->CheckLinearity Yes CheckGC CheckGC CheckPeakShape->CheckGC Check GC System (Inlet, Column, Source) End Method Optimized CheckLinearity->End Yes UseMatrixCal UseMatrixCal CheckLinearity->UseMatrixCal Use Matrix-Matched Calibration or Dilute Sample OptimizePrep->CheckRecovery CheckGC->CheckPeakShape UseMatrixCal->CheckLinearity

Caption: Troubleshooting flowchart for this compound quantification.

References

Technical Support Center: Optimal SPME Fiber Selection for Cyclofenchene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the analysis of Cyclofenchene using Solid-Phase Microextraction (SPME). It includes frequently asked questions, detailed protocols, and troubleshooting advice to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is SPME-GC-MS a suitable analysis technique?

A1: this compound is a non-polar, tricyclic monoterpene with a molecular weight of 136.23 g/mol .[1] Terpenes like this compound are volatile or semi-volatile organic compounds, making them ideal candidates for analysis by Gas Chromatography (GC).[2] SPME is an innovative, solvent-free sample preparation technique that is fast, economical, and versatile.[3][4][5] It works by concentrating volatile and semi-volatile compounds, like this compound, from a sample onto a coated fiber, which is then directly desorbed into the GC inlet for analysis, often coupled with Mass Spectrometry (MS) for definitive identification.[6]

Q2: What are the most critical factors for selecting an SPME fiber for this compound analysis?

A2: The two most important factors are the analyte's polarity and its volatility (which is related to its molecular weight).

  • Polarity: The principle of "like attracts like" applies. Since this compound is a non-polar hydrocarbon, a non-polar or semi-polar fiber coating will be most effective. Polydimethylsiloxane (PDMS) is a common non-polar phase.[6][7]

  • Volatility/Molecular Weight: this compound's molecular weight (~136 g/mol ) places it in the range of volatile to semi-volatile compounds.[1][8] Fiber coatings must be chosen to efficiently adsorb (for more volatile compounds) or absorb (for semi-volatiles) the analyte from the sample matrix. Mixed-phase fibers are often effective for capturing a broad range of terpenes.[9]

Q3: Which specific SPME fibers are recommended for this compound and similar terpenes?

A3: Based on the non-polar and semi-volatile nature of this compound, the following fibers are recommended for consideration:

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is a widely applicable, semi-polar fiber suitable for general-purpose analysis of volatiles.[8] It is often recommended for terpene analysis due to its affinity for such compounds.[2]

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This "triple-phase" fiber is excellent for a broad range of volatile and semi-volatile compounds with varying polarities and molecular weights.[8][9] It is a strong choice for complex samples where other terpenes or matrix components may be present.

  • 100 µm Polydimethylsiloxane (PDMS): As a non-polar fiber, it is well-suited for extracting non-polar analytes like this compound.[6][8] It is particularly effective for volatile compounds.

SPME Fiber Selection Guide

The selection of an appropriate fiber is crucial for achieving optimal sensitivity and reproducibility. The following table summarizes the characteristics of recommended fibers for this compound analysis.

Fiber CoatingPolarityPrimary Extraction MechanismRecommended ForKey Advantages
PDMS/DVB Semi-polarAdsorption/AbsorptionVolatiles and semi-volatiles, including terpenes and aromatic compounds.[2][8]Versatile, good for a broad range of analytes.
DVB/CAR/PDMS Semi-polarAdsorptionA wide range of analytes from C3-C20, including volatiles and semi-volatiles.[8][10]Excellent for complex mixtures and trace-level analysis.[8][9]
100 µm PDMS Non-polarAbsorptionNon-polar volatile compounds (MW 60-275).[8]Highly effective for non-polar analytes; robust and widely used.[6]

Below is a diagram illustrating the logical workflow for selecting an SPME fiber for this compound.

cluster_input Analyte Identification cluster_properties Property Analysis cluster_selection Fiber Selection Logic Analyte Target Analyte: This compound Properties Chemical Properties: • Polarity: Non-Polar • Volatility: Semi-Volatile • MW: ~136 g/mol Analyte->Properties Decision Select Fiber Based on Polarity & Volatility Properties->Decision PDMS_DVB PDMS/DVB (Semi-Polar) DVB_CAR_PDMS DVB/CAR/PDMS (Broad Spectrum) PDMS 100µm PDMS (Non-Polar) Decision->PDMS_DVB General Purpose & Terpenes Decision->DVB_CAR_PDMS Complex Matrix & Broad Range Decision->PDMS High Non-Polar Selectivity

Caption: Logical workflow for SPME fiber selection for this compound.

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Headspace SPME (HS-SPME) followed by GC-MS. Optimization of parameters such as time and temperature is recommended for specific sample matrices.

Protocol: HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the solid or liquid sample (e.g., 0.2-1.0 g) into an appropriate headspace vial (e.g., 10 or 20 mL).[11]

    • For solid samples, grinding may be necessary to increase surface area. To prevent loss of volatile terpenes, grinding under liquid nitrogen can be employed.[11]

    • Seal the vial immediately with a septum cap.

  • SPME Fiber Conditioning:

    • Before first use or after long-term storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature to remove contaminants.[3]

  • Headspace Extraction:

    • Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-65 °C).[12] Heating can increase the vapor pressure of semi-volatile analytes.

    • Allow the sample to equilibrate at this temperature for a set time (e.g., 10-15 minutes).[11][13]

    • Insert the SPME fiber holder through the vial's septum and expose the fiber to the headspace (the gas phase above the sample) for a defined extraction time (e.g., 20-40 minutes).[11][12] Agitation may improve extraction efficiency but should be kept consistent.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into its needle sheath and immediately transfer it to the heated injection port of the GC.

    • Expose the fiber within the inlet to thermally desorb the trapped analytes onto the GC column. A splitless injection is typically used to maximize the transfer of analytes.[14]

    • Typical GC Inlet Temperature: 250 °C.

    • Typical Desorption Time: 2-5 minutes.

    • Begin the GC temperature program and MS data acquisition.

The general experimental workflow is visualized below.

SamplePrep 1. Sample Preparation (Weighing & Vialing) Equilibration 2. Incubation & Equilibration SamplePrep->Equilibration Extraction 3. Headspace SPME (Fiber Exposure) Equilibration->Extraction Transfer 4. Fiber Retraction & Transfer to GC Extraction->Transfer Desorption 5. Thermal Desorption in GC Inlet Transfer->Desorption Separation 6. GC Separation Desorption->Separation Detection 7. MS Detection & Data Analysis Separation->Detection Results 8. Results Detection->Results

Caption: General experimental workflow for HS-SPME-GC-MS analysis.

Troubleshooting Guide

Q: Why are my this compound peak areas low or inconsistent?

A: This is a common issue with volatile compounds.[11]

  • Cause: Analyte loss during sample handling.

    • Solution: Keep samples, solvents, and extracts chilled whenever possible. Minimize the time between sample preparation and sealing the vial.[11]

  • Cause: Non-optimal extraction parameters.

    • Solution: The extraction process is equilibrium-based. Ensure that extraction time and temperature are consistent across all samples and standards.[14] An excessively high temperature can sometimes reduce extraction efficiency by driving analytes off the fiber.[14]

  • Cause: Incorrect headspace volume.

    • Solution: An excessive headspace volume can lead to lower analyte concentration in the gas phase, reducing extraction efficiency. Aim for a consistent sample-to-headspace ratio (e.g., 2/3 sample, 1/3 headspace).

Q: My calibration curve is flattening at higher concentrations (non-linear). What is the cause?

A: This typically indicates fiber saturation.[15]

  • Cause: The fiber's sorbent has a finite capacity. At high analyte concentrations, it can become saturated, meaning it cannot extract more analyte, leading to a non-linear response.[15]

    • Solution 1: Reduce the extraction time. This performs the extraction in the pre-equilibrium phase where the amount extracted is more proportional to concentration.[15]

    • Solution 2: Dilute the sample to bring the analyte concentration into the linear range of the fiber.

    • Solution 3: Increase the split ratio at the GC inlet during desorption. This introduces less of the total desorbed sample onto the column, which can help prevent both fiber and detector saturation.[15]

Q: I am observing carryover or "ghost peaks" in my blank runs after analyzing a sample.

A: This suggests that analytes were not completely desorbed from the fiber in the previous run.

  • Cause: Insufficient desorption time or temperature.

    • Solution: Increase the desorption time or the GC inlet temperature to ensure all analytes are removed from the fiber. Always consult the fiber's maximum recommended temperature to avoid damage. Additionally, run a "bake-out" or conditioning step between samples by leaving the fiber in a hot inlet for an extended period to clean it.[3]

Q: My chromatographic peaks are showing significant tailing.

A: Peak tailing can be caused by several factors within the GC system.

  • Cause: Active sites in the GC inlet liner or column.

    • Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the problem persists, the column may be contaminated or degraded and require trimming or replacement.[11]

References

Purification of Cyclofenchene from a complex essential oil mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of cyclofenchene from complex essential oil mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

A1: this compound, with the chemical name 1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane, is a tricyclic monoterpene.[1][2] It is a component of various essential oils and is of interest for its potential applications in fragrance and pharmaceuticals.[1][2] Its physical properties are crucial for designing effective purification strategies.

Q2: Which essential oils are known to contain this compound?

A2: this compound has been reported in various plants, including Ocimum basilicum (basil) and Chrysanthemum indicum.[2] It may also be present in other essential oils where terpenes are abundant.

Q3: What are the main challenges in purifying this compound from essential oils?

A3: The primary challenges stem from the complexity of essential oils, which are mixtures of numerous, often chemically similar, compounds.[3] Key difficulties include:

  • Volatility: Like other terpenes, this compound is volatile, which can lead to sample loss during purification steps involving heat.[4]

  • Chemical Similarity: Essential oils contain isomers and other terpenes with similar polarities and boiling points, making separation difficult.[3]

  • Thermal Degradation: High temperatures used in some purification methods can cause degradation or rearrangement of terpenes.[4][5]

  • Low Concentration: this compound may be a minor component in the essential oil, requiring efficient and high-resolution purification techniques.

Q4: What are the most common methods for purifying this compound?

A4: The most common and effective methods for isolating terpenes like this compound from essential oils are fractional distillation and column chromatography.[5][6][7]

  • Fractional Distillation separates compounds based on differences in their boiling points.[6]

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase, which is often related to their polarity.[7]

  • Countercurrent Chromatography (CCC) is another liquid-liquid partition technique that can be effective for separating hydrophobic compounds like those in essential oils.[3]

Q5: How can I assess the purity of my final this compound sample?

A5: The purity of the isolated this compound should be assessed using analytical chromatography techniques. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and effective method for quantifying the purity of volatile compounds.[8][9] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.[7] Quantitative Nuclear Magnetic Resonance (qNMR) can also provide a highly accurate determination of absolute purity.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound This table summarizes key physical and chemical data for this compound, which is essential for planning purification experiments.

PropertyValueSource
IUPAC Name 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane[2]
Molecular Formula C₁₀H₁₆[2]
Molecular Weight 136.23 g/mol [2]
CAS Number 488-97-1[1][2]
Boiling Point 143.0-143.5 °C at 754 mmHg; 145.0 °C at 760 mmHg[1]
Specific Gravity 0.8603 @ 20.00 °C[1]
Refractive Index 1.4515 @ 20.00 °C[1]
Solubility Soluble in alcohol; Insoluble in water[1]
Kovats Retention Index Standard non-polar: 882.1 - 927[2]

Experimental Protocols & Troubleshooting Guides

Fractional Distillation

Fractional distillation is an effective initial step to enrich the concentration of this compound by separating it from compounds with significantly different boiling points.[6][10]

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a "Y" adapter, a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.[6][11]

  • Sample Preparation: Add the crude essential oil mixture to the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask using a heating mantle or oil bath. The heating should be gradual to allow for the establishment of a temperature gradient in the fractionating column.[11]

  • Equilibration: Observe the ring of condensate rising slowly up the column. If the ring stops rising, you may need to increase the heat slightly or insulate the column with glass wool to prevent heat loss.[11] The goal is to have many vaporization-condensation cycles to achieve good separation.[6]

  • Fraction Collection: Monitor the temperature at the thermometer. The temperature should hold steady as the first fraction (the most volatile components) distills over. Collect this initial fraction in a separate flask.

  • Target Fraction: As the temperature begins to rise again, change the receiving flask to collect the fraction that distills around the boiling point of this compound (approx. 143-145 °C).

  • Completion: Stop the distillation before the distilling flask boils to dryness. The collected fraction will be enriched with this compound but may still contain impurities with similar boiling points.

IssuePossible Cause(s)Recommended Solution(s)
No distillate is collecting. Insufficient heating; Poor insulation of the column; A leak in the apparatus.Gradually increase the heating mantle temperature. Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[11] Check all joints for a proper seal.
Temperature fluctuations. Uneven boiling ("bumping"); Heating rate is too high.Ensure boiling chips or a stir bar are present and functioning. Reduce the heating rate to allow the column to reach equilibrium.
Column "flooding". The heating rate is too high, causing a large amount of liquid to be present in the column.Remove the heat source until the excess liquid drains back into the distilling flask.[11] Resume heating at a lower, more gentle rate.
Poor separation of components. The fractionating column is not efficient enough; The boiling points of the components are too close.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponges).[6] Follow the distillation with a secondary purification method like column chromatography.
Silica (B1680970) Gel Column Chromatography

Column chromatography is a high-resolution technique used to separate this compound from other terpenes based on polarity.[7] Since this compound is a non-polar hydrocarbon, it will elute relatively quickly from a silica gel column with a non-polar solvent.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the this compound-enriched fraction from distillation in a minimal amount of the non-polar solvent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Non-polar compounds like this compound will travel down the column faster.[5]

    • To separate from other non-polar or slightly more polar terpenes, a very gradual increase in solvent polarity might be necessary (e.g., adding 1-2% ethyl acetate (B1210297) to the hexane).[7]

  • Fraction Collection:

    • Collect the eluent in a series of small, numbered fractions.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which fractions contain pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

IssuePossible Cause(s)Recommended Solution(s)
Poor separation (overlapping peaks). Improper solvent system; Column was overloaded with sample; Elution was too fast.Optimize the mobile phase polarity using TLC first. Reduce the amount of sample loaded onto the column. Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases.
Cracked or channeled column bed. The silica gel bed ran dry during packing or elution.This is often unrecoverable and requires repacking the column. Always ensure the solvent level remains above the top of the stationary phase.
Compound is stuck on the column. The mobile phase is not polar enough to elute the compound.This is unlikely for non-polar this compound but can happen with more polar impurities. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane) to elute more strongly adsorbed compounds.[5]
Broad, tailing bands. Sample is too soluble in the mobile phase; Interactions with acidic silica gel.Try a less polar mobile phase. For sensitive compounds, deactivated or neutral silica gel can be used. Ensure the sample is loaded in as concentrated and narrow a band as possible.

Visualizations

The following diagrams illustrate the general workflows for the purification and analysis of this compound.

G cluster_purification Purification Workflow EssentialOil Complex Essential Oil Mixture FracDist Fractional Distillation EssentialOil->FracDist EnrichedFraction This compound-Enriched Fraction FracDist->EnrichedFraction ColChrom Silica Gel Column Chromatography EnrichedFraction->ColChrom Purethis compound Purified this compound ColChrom->Purethis compound

Caption: General experimental workflow for the purification of this compound.

G cluster_analysis Purity Analysis Logic start Obtain Purified Sample gc_analysis Analyze by GC-FID start->gc_analysis decision Purity > 95%? gc_analysis->decision pass Purity Acceptable decision->pass Yes fail Repurify Sample (e.g., repeat chromatography) decision->fail No gcms_confirm Confirm Identity with GC-MS pass->gcms_confirm fail->gc_analysis final Final Product gcms_confirm->final

References

Technical Support Center: Cyclofenchene Quantification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the accurate quantification of Cyclofenchene. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for this compound quantification?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of this compound.[1][2][3] This method offers excellent selectivity and sensitivity for volatile and semi-volatile compounds like this compound. The NIST Chemistry WebBook provides mass spectrometry data for this compound, which can be used for compound identification.[2]

Q2: Where can I obtain an analytical standard for this compound?

A2: High-purity analytical standards are crucial for accurate quantification. While a direct supplier for a "this compound analytical standard" was not identified in the search results, you should source a standard from reputable chemical suppliers that provide a Certificate of Analysis (CoA) specifying purity. For related compounds, such as Cyclohexene, analytical standards are available.[4]

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: A suitable internal standard should be a compound that is structurally similar to this compound, not present in the samples, and chromatographically resolved from this compound and other matrix components. A deuterated analog of this compound would be ideal. If unavailable, other structurally related, stable, and commercially available terpenes or cyclic hydrocarbons could be evaluated for their suitability.

Q4: How should I prepare my calibration standards?

A4: Calibration standards should be prepared by accurately diluting a high-concentration stock solution of this compound in a high-purity solvent.[5] It is recommended to prepare a series of at least 5-6 standards spanning the expected concentration range of your samples.[6] Standards should be prepared fresh for each analytical run to avoid degradation or solvent evaporation issues.[5]

Q5: What are the key principles of sample preparation for this compound analysis?

A5: Sample preparation is a critical step to ensure accurate and reproducible results.[7] The primary goals are to extract this compound from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection.[8] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[7][9]

Troubleshooting Guide

Q6: I am observing poor linearity (R² < 0.995) in my calibration curve. What are the potential causes and solutions?

A6: Poor linearity can stem from issues with standard preparation, instrument performance, or the detector response.[5]

  • Incorrect Standard Preparation: Errors in serial dilutions are a common cause of non-linearity.[5]

    • Solution: Prepare a fresh set of calibration standards, paying close attention to pipetting techniques. It can be beneficial to have a different analyst prepare a second set to rule out user-specific errors.[5]

  • Detector Saturation: The concentration of your highest standard may be outside the linear dynamic range of the detector.

    • Solution: Prepare and analyze a more diluted set of standards. Alternatively, if your sample concentrations are high, dilute your samples to fall within the linear range of the curve.

  • Inappropriate Regression Model: A high correlation coefficient (e.g., >0.997) does not guarantee linearity.[10]

    • Solution: Visually inspect a plot of your calibration curve. A non-linear trend may be apparent even with a high R² value.[5] Additionally, a residual plot, which shows the difference between the actual and calculated concentrations, should display a random distribution around zero for a linear model.[5] If a pattern is observed, a different regression model (e.g., quadratic) may be more appropriate.[10]

Q7: My analytical signal for this compound is showing poor peak shape (e.g., tailing or fronting). How can I resolve this?

A7: Poor peak shape can be caused by several factors related to the GC system or sample matrix.[11]

  • Active Sites in the GC System: Active sites in the injector liner or the front of the analytical column can interact with the analyte.[11]

    • Solution: Deactivate the injector liner or use a liner with glass wool. Trim the front end of the analytical column (e.g., 10-20 cm) to remove accumulated non-volatile residues.

  • Column Contamination: Buildup of non-volatile matrix components can degrade column performance.[11]

    • Solution: Bake out the column at the manufacturer's recommended maximum temperature. If this does not resolve the issue, the column may need to be replaced.

  • Improper Column Installation: A poorly cut or installed column can lead to peak shape issues.[11]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.

Q8: I am experiencing low sensitivity or no signal for this compound. What should I check?

A8: Low or no signal can be due to sample preparation issues, instrument problems, or analyte degradation.

  • Inefficient Extraction: The sample preparation method may not be efficiently extracting this compound from the matrix.

    • Solution: Re-evaluate your extraction solvent and technique. Consider methods like microwave-assisted or ultrasonic-assisted extraction to improve recovery.[7]

  • Instrument Contamination: A contaminated ion source in the mass spectrometer can suppress the signal.[11]

    • Solution: Clean the ion source according to the manufacturer's protocol.

  • Analyte Degradation: this compound, being a terpene-like compound, may be susceptible to degradation.

    • Solution: Ensure samples and standards are stored properly (e.g., at low temperatures, protected from light) and analyzed promptly after preparation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a this compound quantification method using GC-MS. These values should be established during method validation in your laboratory.

ParameterTypical Performance
Linearity (R²) > 0.995
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of high-purity methanol (B129727) or hexane (B92381) in a volumetric flask.

  • Intermediate Solution (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Working Standards: Perform serial dilutions of the intermediate solution to prepare working standards with concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard (IS): If using an internal standard, spike each working standard and sample with a consistent concentration of the IS (e.g., 100 ng/mL).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Depending on the matrix, homogenize, dilute, or extract the sample into a liquid form compatible with the SPE sorbent.

  • Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a strong, non-polar solvent (e.g., 5 mL of hexane or dichloromethane).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the analysis solvent.

Protocol 3: GC-MS Instrumental Parameters
  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Splitless mode)

    • Oven Program: 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for confirmation.

    • SIM Ions: Select characteristic ions from the this compound mass spectrum (e.g., m/z 93, 121, 136).[12]

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample Homogenize Homogenize/Pre-treat Sample->Homogenize Extract Solid-Phase Extraction (SPE) Homogenize->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

G Start Poor Linearity Observed (R² < 0.995) CheckStandards Are standards prepared correctly? Start->CheckStandards YesStandards Yes CheckStandards->YesStandards Yes NoStandards No CheckStandards->NoStandards No CheckRange Is highest standard in linear range? YesStandards->CheckRange RemakeStandards Prepare fresh standards and re-analyze. NoStandards->RemakeStandards RemakeStandards->Start YesRange Yes CheckRange->YesRange Yes NoRange No CheckRange->NoRange No CheckResiduals Is residual plot random? YesRange->CheckResiduals DiluteStandards Dilute standards or samples. Re-analyze. NoRange->DiluteStandards DiluteStandards->Start YesResiduals Yes CheckResiduals->YesResiduals Yes NoResiduals No CheckResiduals->NoResiduals No End Linearity Issue Resolved YesResiduals->End ChangeModel Use alternative regression model (e.g., quadratic). NoResiduals->ChangeModel ChangeModel->End

Caption: Troubleshooting decision tree for poor calibration linearity.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Cyclofenchene and Camphene

Author: BenchChem Technical Support Team. Date: December 2025

In the field of antimicrobial research, the exploration of naturally occurring compounds as potential alternatives to conventional antibiotics is a significant area of interest. Among these, monoterpenes such as cyclofenchene and camphene (B42988) have been noted for their biological activities. This guide provides a comparative overview of the antibacterial activity of this compound and camphene, supported by available experimental data. It is tailored for researchers, scientists, and drug development professionals seeking to understand the current landscape of these two compounds in antimicrobial research.

Data Presentation: A Comparative Overview

A direct quantitative comparison of the antibacterial activity of this compound and camphene is challenging due to a notable gap in the scientific literature. While some studies have investigated the antibacterial properties of camphene, there is a significant lack of research and specific data on the antibacterial activity of pure this compound.

Camphene: Antibacterial Activity

Camphene has been identified as a component in various essential oils that exhibit antibacterial properties. However, studies on pure camphene are limited, and its activity is often considered weak. The following table summarizes available data on the Minimum Inhibitory Concentration (MIC) of camphene against various bacterial strains. A lower MIC value indicates greater antibacterial efficacy.

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive>5000[1]
Escherichia coliGram-negative>5000[1]

Note: The high MIC values suggest that camphene, when tested as a pure compound, has weak antibacterial activity against the tested strains. It is important to note that some studies focus on camphene derivatives, which may exhibit enhanced antibacterial effects.

This compound: Antibacterial Activity

Currently, there is a lack of publicly available scientific literature detailing the specific antibacterial activity of pure this compound. While it has been identified as a constituent of some plant essential oils that demonstrate antimicrobial properties, its individual contribution to this activity has not been quantified. Therefore, no MIC values for this compound can be presented at this time. The absence of data highlights a significant area for future research.

Experimental Protocols: Determining Antibacterial Activity

The standard method for quantifying the antibacterial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This method provides a quantitative measure of a compound's potency.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used laboratory technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3] This method involves a series of steps to prepare the antimicrobial agent, the bacterial inoculum, and then to perform the assay in a microtiter plate format.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., camphene) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the compound across the plate.

2. Preparation of Bacterial Inoculum:

  • A pure culture of the target bacterium is grown on an appropriate agar (B569324) medium.

  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard).

  • This bacterial suspension is further diluted to the final desired concentration for the assay.

3. Inoculation and Incubation:

  • A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the different concentrations of the antimicrobial agent.

  • Control wells are included: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only) to check for contamination.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[2]

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]

Mechanism of Action

The proposed mechanism of antibacterial action for many terpenes, including camphene, involves the disruption of the bacterial cell membrane.[4][5]

Camphene's Proposed Mechanism of Action

The lipophilic nature of camphene is thought to facilitate its interaction with the lipid bilayer of the bacterial cell membrane. This interaction can lead to:

  • Increased membrane permeability: The insertion of camphene molecules into the membrane can disrupt its structure, leading to increased fluidity and permeability.

  • Leakage of intracellular components: The compromised membrane integrity can result in the leakage of essential ions and macromolecules from the bacterial cell.

  • Disruption of cellular processes: The altered membrane potential and function can interfere with vital cellular processes such as respiration and energy production, ultimately leading to bacterial cell death.

Due to the lack of research, the mechanism of antibacterial action for this compound has not been elucidated.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate the plate inoculate->incubate read_results Observe for bacterial growth (turbidity) incubate->read_results determine_mic Determine the MIC read_results->determine_mic

Workflow for MIC Determination.

Conclusion

This comparative guide highlights a significant disparity in the available research on the antibacterial activities of this compound and camphene. While camphene has been studied to some extent, demonstrating weak activity as a pure compound, there is a clear absence of data for this compound. This knowledge gap underscores the need for further investigation into the antibacterial potential of this compound to enable a comprehensive comparison and to explore its potential as a novel antimicrobial agent. The provided experimental protocol for MIC determination serves as a foundational method for such future studies.

References

Cyclofenchene in the World of Monoterpenes: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of cyclofenchene against other common monoterpenes. Due to a notable scarcity of experimental data on the biological activities of this compound, this review primarily highlights the well-documented properties of other monoterpenes to establish a framework for future investigation into this lesser-known compound.

Monoterpenes, a class of terpenes consisting of two isoprene (B109036) units, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] While compounds like limonene, myrcene, and pinene have been the subject of extensive research, others, such as this compound, remain largely unexplored. This comparative guide synthesizes available data to underscore the potential of this compound and identify critical gaps in current scientific literature.

Comparative Analysis of Biological Activities

Quantitative data on the biological activities of various monoterpenes are summarized below. The absence of this compound in these tables highlights the significant research gap concerning its potential therapeutic effects.

Table 1: Comparative Anti-inflammatory Activity of Selected Monoterpenes

MonoterpeneExperimental ModelDosageInhibition (%)Reference
l-MentholLPS-stimulated human monocytes-IL-1β reduction of 64.2%[3]
l-MentholLPS-stimulated human monocytes-LTB4 reduction of 64.4%[3]
l-MentholLPS-stimulated human monocytes-PGE2 reduction of 56.6%[3]
CarvacrolHistamine-induced paw edema (mice)50 mg/kg46%[3]
CarvacrolDextran-induced paw edema (mice)50 mg/kg35%[3]
CarvacrolTPA-induced ear edema (mice)-43%[3]
BorneolHistamine release from mast cells (rat)-40.4%[3]
This compound No data available - -

Table 2: Comparative Antimicrobial Activity of Selected Monoterpenes

MonoterpeneMicroorganismMIC (μg/mL)Reference
(+)-α-PineneCandida albicans117 - 4150[4]
(+)-β-PineneCandida albicans117 - 4150[4]
ThymolStaphylococcus aureus72[5]
CarvacrolStaphylococcus aureus256[5]
1,8-CineoleStaphylococcus aureus28,800 - 57,600[5]
Linalyl acetateStaphylococcus aureus28,200 - 112,600[5]
This compound No data available -

Table 3: Comparative Analgesic Activity of Selected Monoterpenes

MonoterpeneExperimental ModelDosageEffectReference
EugenolAcetic acid-induced writhing (mice)50.2 mg/kg (i.p.)ID50[1]
CarvacrolAcetic acid-induced writhing (mice)-Antinociceptive effect[1]
(-)-α-BisabololFormalin test (mice)25 and 50 mg/kg (p.o.)Reduced nociceptive response[1]
p-CymeneFormalin test (mice)-Reduced nociceptive behavior[6]
This compound No data available - -

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key biological activities of monoterpenes.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

A commonly used in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[3]

  • Animal Model: Wistar rats or Swiss mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (monoterpene) is administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][7]

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific concentration (e.g., 10^5 CFU/mL).

  • Procedure:

    • A 96-well microtiter plate is used.

    • The monoterpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of the plate.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation and Analysis: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the monoterpene that shows no visible growth of the microorganism.

Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical pain model used to screen for peripheral analgesic activity.[8][9]

  • Animal Model: Swiss mice are commonly used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test monoterpene is administered orally or intraperitoneally. The standard group receives a known analgesic (e.g., aspirin), and the control group receives the vehicle.

    • After a predetermined time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce writhing (abdominal constrictions).

  • Data Analysis: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection. The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound Monoterpene (e.g., this compound) AntiInflammatory Anti-inflammatory Assay (e.g., Paw Edema) Compound->AntiInflammatory Test Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Test Analgesic Analgesic Assay (e.g., Writhing Test) Compound->Analgesic Test Organism Test Organism (Bacteria, Fungi, Animal Model) Organism->AntiInflammatory Apply to Organism->Antimicrobial Apply to Organism->Analgesic Apply to Data Quantitative Data (Inhibition %, MIC) AntiInflammatory->Data Antimicrobial->Data Analgesic->Data Comparison Comparative Analysis Data->Comparison

Caption: General experimental workflow for assessing monoterpene bioactivity.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_mediators Inflammatory Mediators LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 PLA2 Phospholipase A2 LPS->PLA2 activates NFkB NF-κB Pathway TLR4->NFkB activates AA Arachidonic Acid PLA2->AA releases Gene Pro-inflammatory Gene Expression NFkB->Gene induces COX COX Enzymes AA->COX substrate for LOX LOX Enzymes AA->LOX substrate for Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Cytokines Cytokines (TNF-α, IL-1β) Gene->Cytokines produces Monoterpenes Monoterpenes (Potential Target) Monoterpenes->NFkB inhibit Monoterpenes->COX inhibit Monoterpenes->LOX inhibit

Caption: Simplified anti-inflammatory signaling pathway and potential targets for monoterpenes.

Conclusion and Future Directions

The existing body of research provides a solid foundation for understanding the therapeutic potential of many monoterpenes. However, this review brings to light the significant lack of data specifically on this compound. While its presence has been identified in the essential oils of plants such as Ocimum basilicum and Chrysanthemum indicum, which exhibit antimicrobial and anti-inflammatory properties, the direct contribution of this compound to these activities remains unquantified.[10][11][12]

Future research should prioritize the isolation and purification of this compound to enable focused studies on its biological activities. A systematic evaluation of its anti-inflammatory, antimicrobial, and analgesic properties using the standardized protocols outlined in this guide is essential. Such investigations will not only fill a critical knowledge gap but also potentially unveil a novel natural compound with therapeutic applications. The comparative data presented here for other monoterpenes can serve as a benchmark for these future studies.

References

A Comparative Guide to the Validation of a GC-MS Method for Cyclofenchene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of cyclofenchene against alternative techniques. The information presented is grounded in established analytical validation principles, primarily following the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the reliability and suitability of the analytical procedure.

This compound, a tricyclic monoterpene with the chemical formula C10H16, requires a robust analytical method for its identification and quantification in various matrices.[1][2] GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like terpenes due to its high separation efficiency and specific detection.[3]

Experimental Protocols

A detailed experimental protocol for a validated GC-MS method for this compound analysis is provided below. This protocol is a representative method based on common practices for terpene analysis.

Sample Preparation
  • Standard Solution Preparation: A stock solution of certified this compound standard is prepared in a suitable solvent such as hexane (B92381) or methanol. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Extraction: Depending on the matrix, an appropriate extraction method should be employed. For solid samples, techniques like solvent extraction or headspace analysis can be used. For liquid samples, direct injection or liquid-liquid extraction may be suitable.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

  • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions from its mass spectrum would be monitored.[1]

Method Validation Parameters

The GC-MS method for this compound analysis is validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][5][6][7][8] The key validation parameters and their typical acceptance criteria are summarized in the table below.

Parameter Acceptance Criteria Purpose
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.To ensure that the signal measured is from this compound and not from any interfering compounds.
Linearity Correlation coefficient (R²) ≥ 0.995 over the specified range.To demonstrate that the response of the method is directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To define the concentration limits within which the method is reliable.
Accuracy The recovery should be within 80-120% for the assay of the main component.To determine the closeness of the measured value to the true value.
Precision - Repeatability (Intra-day precision): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-day and inter-analyst precision): RSD ≤ 5%.To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.To indicate the reliability of the method during normal usage.

Comparison with Alternative Methods

While GC-MS is a robust technique for this compound analysis, other methods offer distinct advantages, particularly for complex mixtures containing multiple terpene isomers. The separation and identification of terpene isomers can be challenging with standard GC-MS due to similar mass spectra and close elution times.[9]

Method Principle Advantages Disadvantages
GC-MS (Direct Injection) Separation by gas chromatography and detection by mass spectrometry. The liquid sample is directly injected into the hot inlet.[10]High sensitivity for a wide range of volatile and semi-volatile compounds. Provides structural information for identification.[3]Non-volatile matrix components can contaminate the GC inlet and column.[10][11] Thermal degradation of labile compounds can occur in the hot injector.
Headspace GC-MS (HS-GC-MS) The volatile compounds in a sample are partitioned into the gas phase (headspace) above the sample in a sealed vial, and an aliquot of the headspace is injected into the GC.[11]Ideal for analyzing volatile compounds in complex solid or liquid matrices.[12] Reduces matrix effects and protects the GC system from non-volatile residues.[10]Less sensitive for semi-volatile compounds. Requires careful optimization of incubation temperature and time.
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) Separation by gas chromatography and detection by vacuum ultraviolet spectroscopy. The VUV detector measures the absorbance of compounds in the 120-240 nm wavelength range.[13][14]Excellent for distinguishing between isomers, as even structurally similar compounds often have unique VUV absorption spectra.[3][15] Can deconvolve co-eluting peaks, allowing for faster analysis times.[14]The VUV spectral library is not as extensive as mass spectral libraries. May be less sensitive than MS for some compounds.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the GC-MS validation process and the experimental workflow.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Develop GC-MS Method for this compound Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis of this compound Robustness->Routine

GC-MS Method Validation Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Containing this compound Extraction Extraction / Dilution Sample->Extraction Vial Transfer to GC Vial Extraction->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Mass Spectrum & Retention Time) Detection->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

GC-MS Experimental Workflow for this compound

Conclusion

The validation of a GC-MS method for this compound analysis is crucial for ensuring the quality and reliability of analytical data. A properly validated method, following ICH guidelines, provides confidence in the specificity, linearity, accuracy, and precision of the results. While direct injection GC-MS is a powerful and widely applicable technique, alternative methods such as headspace GC-MS and GC-VUV should be considered based on the specific analytical challenges, such as sample matrix complexity and the presence of isomers. The choice of the most appropriate method will depend on a thorough evaluation of the analytical needs and the characteristics of the samples being analyzed.

References

Cross-Validation of Cyclofenchene Identification: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust identification of chemical compounds is a cornerstone of scientific research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the cross-validation of Cyclofenchene. This compound (C10H16, Molar Mass: 136.23 g/mol ) is a tricyclic monoterpene found in various essential oils.[1] Its unambiguous identification is critical for quality control, natural product chemistry, and fragrance analysis. This document outlines the experimental data obtained from both techniques, details the methodologies for these experiments, and presents a logical workflow for their integrated use in structural confirmation.

Data Presentation: A Comparative Overview

The complementary nature of NMR and MS provides a high degree of confidence in the structural elucidation of this compound. While NMR spectroscopy offers detailed information about the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry provides the molecular weight and characteristic fragmentation patterns.

Table 1: Comparison of NMR and MS Data for this compound Identification

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Detailed structural information, including carbon-hydrogen framework, chemical environment of nuclei, and atom connectivity.Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues.
Key Experimental Data Predicted ¹H NMR (CDCl₃): Chemical shifts (δ) in ppm, signal multiplicity, and coupling constants (J) in Hz.Electron Ionization (EI) Mass Spectrum: Mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.[2]
Note: Experimental ¹H NMR data for this compound is not readily available in public databases. The data presented is based on prediction tools.Molecular Ion (M⁺): m/z 136
Predicted ¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm for each unique carbon atom.Key Fragment Ions (m/z): 121, 107, 93, 79, 67, 55, 41 (Base Peak)
Note: Experimental ¹³C NMR data for this compound is not readily available in public databases. The data presented is based on prediction tools.
Strengths - Unambiguous structure determination. - Provides detailed information on stereochemistry. - Non-destructive technique.- High sensitivity. - Provides accurate molecular weight. - Can be coupled with chromatographic techniques (e.g., GC-MS) for mixture analysis.
Limitations - Lower sensitivity compared to MS. - Can be complex to interpret for large molecules. - Requires pure samples for optimal results.- Fragmentation can sometimes be complex and difficult to interpret. - Isomers can produce similar mass spectra.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. The following are typical methodologies for the NMR and MS analysis of a volatile monoterpene like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).

  • The choice of solvent is critical to avoid interference with the analyte's signals.[3][4]

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-150 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

2. GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST).[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of this compound identification and a conceptual representation of the analytical process.

CrossValidation_Workflow cluster_sample Sample Preparation cluster_interpretation Data Interpretation & Comparison cluster_validation Validation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS GC-MS Analysis Sample->MS NMR_Data Acquire NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Acquire Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data NMR_Interpretation Structural Elucidation (Connectivity, Stereochemistry) NMR_Data->NMR_Interpretation MS_Interpretation Molecular Weight Confirmation & Fragmentation Analysis MS_Data->MS_Interpretation Comparison Compare NMR and MS Data with Reference/Predicted Data NMR_Interpretation->Comparison MS_Interpretation->Comparison Validation Cross-Validated Identification of this compound Comparison->Validation

Caption: Workflow for the cross-validation of this compound identification using NMR and MS.

Analytical_Process cluster_input Input cluster_methods Analytical Methods cluster_output Output Data cluster_confirmation Confirmation Compound This compound NMR_Method NMR Spectroscopy Compound->NMR_Method MS_Method Mass Spectrometry Compound->MS_Method NMR_Output Structural Information (Connectivity, Environment) NMR_Method->NMR_Output MS_Output Molecular Weight & Fragmentation MS_Method->MS_Output Confirmation Structural Confirmation NMR_Output->Confirmation MS_Output->Confirmation

Caption: Conceptual overview of the analytical process for this compound identification.

References

A Comparative Analysis of Cyclofenchene Content in Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the presence and concentration of Cyclofenchene, a tricyclic sesquiterpene, across different plant species. The information is compiled from various studies and is intended to serve as a resource for researchers interested in the natural occurrence and potential applications of this compound. While this compound has been identified in several plant families, its concentration can vary significantly depending on the species, geographical location, and harvesting time.

Quantitative Analysis of this compound

This compound has been reported in the essential oils of several plant species. However, detailed quantitative data is most readily available for Salvia tomentosa. The table below summarizes the reported this compound content in the essential oil of this species from different studies, highlighting the natural variability of this compound.

Plant SpeciesFamilyPlant PartThis compound Content (% of Essential Oil)Reference
Salvia tomentosaLamiaceaeAerial Parts10.3%[1]
Salvia tomentosaLamiaceaeNot Specified0.34%

It is important to note that while this compound has also been reported in Ocimum basilicum, Chrysanthemum indicum[2][3][4][5][6], Cupressus sempervirens[7][8][9][10][11], Ledum palustre[12][13][14], Abies nephrolepsis[15][16][17][18][19], Citrus aurantium[20][21][22][23][24], and Citrus limon[25][26][27][28][29], specific quantitative data for this compound in these species from the surveyed literature is not consistently available. The general chemical profiles of their essential oils have been analyzed, but the focus has often been on the major constituents.

Experimental Protocols

The standard methodology for the analysis of this compound and other volatile compounds in plant materials involves extraction followed by chromatographic analysis.

Extraction of Essential Oils by Hydrodistillation

This is the most common method for extracting essential oils from aromatic plants.

  • Plant Material Preparation: The aerial parts of the plant (leaves, stems, flowers) are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content.

  • Hydrodistillation Process:

    • A known quantity of the dried plant material is placed in a distillation flask with a sufficient volume of distilled water.

    • The flask is heated, and the resulting steam carries the volatile essential oils.

    • The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.

    • The essential oil, being less dense than water, separates and can be collected.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-MS and GC-FID are powerful analytical techniques used for separating, identifying, and quantifying the individual components of a volatile mixture like an essential oil.

  • Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Gas Chromatography (GC) Separation:

    • The diluted sample is injected into the GC instrument.

    • The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin column.

    • The components of the mixture are separated based on their boiling points and affinity for the stationary phase coating the inside of the column.

  • Detection and Identification (MS):

    • As each component exits the column, it enters the mass spectrometer.

    • The molecules are ionized and fragmented.

    • The resulting mass spectrum, a unique "fingerprint" for each compound, is compared to a reference library (e.g., NIST) for identification.

  • Quantification (FID):

    • For quantification, a Flame Ionization Detector is often used.

    • As the separated components elute from the GC column, they are burned in a hydrogen-air flame.

    • The combustion produces ions, generating an electrical signal that is proportional to the amount of the compound present.

    • The percentage of each component, including this compound, is typically calculated based on the relative peak area in the chromatogram.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of this compound content in different plant species.

Experimental_Workflow cluster_collection Plant Material Collection cluster_extraction Essential Oil Extraction cluster_analysis Analysis and Quantification cluster_data Data Comparison Plant_Species_1 Plant Species A Hydrodistillation Hydrodistillation Plant_Species_1->Hydrodistillation Plant_Species_2 Plant Species B Plant_Species_2->Hydrodistillation Plant_Species_3 Plant Species C Plant_Species_3->Hydrodistillation GC_MS GC-MS Analysis (Identification) Hydrodistillation->GC_MS Essential Oil GC_FID GC-FID Analysis (Quantification) Hydrodistillation->GC_FID Essential Oil Data_Table Comparative Data Table of this compound Content GC_MS->Data_Table Identified Compounds GC_FID->Data_Table Quantitative Data

Figure 1: Experimental workflow for the comparative analysis of this compound.

References

Efficacy of Cyclofenchene as an antimicrobial agent compared to standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of cyclofenchene. Due to the limited availability of direct studies on isolated this compound, this document leverages data from essential oils where this compound is a significant constituent, offering insights into its potential antimicrobial activity. This information is juxtaposed with the performance of standard antimicrobial agents to provide a preliminary efficacy profile.

Data Presentation: Antimicrobial Efficacy

MicroorganismSalvia tomentosa Essential Oil MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureus1250.25 - 10.12 - 1
Escherichia coli2500.015 - 0.120.25 - 2
Bacillus subtilis62.50.12 - 0.50.03 - 0.25
Pseudomonas aeruginosa>10000.25 - 40.5 - 4
Candida albicansNot ReportedNot ApplicableNot Applicable

Note: The data for Salvia tomentosa essential oil should be interpreted with caution as the antimicrobial activity is a result of the synergistic effects of all its components, and not solely attributable to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in antimicrobial efficacy studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

a. Preparation of Materials:

  • Microbial Culture: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or essential oil) prepared in an appropriate solvent.

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth.

b. Inoculum Preparation:

  • Several colonies of the test microorganism are transferred to a sterile broth.

  • The broth is incubated at an appropriate temperature (e.g., 37°C for most bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial agent are prepared directly in the microtiter plate using the growth medium.

  • Each well is inoculated with the prepared microbial suspension.

  • Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar (B569324) Dilution Method for MIC Determination

This method is another reference standard for MIC determination, particularly useful for certain types of bacteria.

a. Preparation of Materials:

  • Microbial Culture: Prepared and standardized as in the broth microdilution method.

  • Antimicrobial Agent: Stock solution of the test compound.

  • Agar Medium: Molten Mueller-Hinton Agar (MHA) or other suitable agar, cooled to 45-50°C.

  • Petri Dishes: Sterile petri dishes.

b. Assay Procedure:

  • Serial dilutions of the antimicrobial agent are prepared.

  • A specific volume of each dilution is mixed with the molten agar and poured into petri dishes.

  • A control plate with no antimicrobial agent is also prepared.

  • Once the agar has solidified, the standardized microbial suspensions are spot-inoculated onto the surface of each plate.

  • The plates are incubated under appropriate conditions.

c. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism on the agar surface.

Mandatory Visualization

The following diagrams illustrate key experimental workflows.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Prepare Pure Microbial Culture start->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize dilute_inoculum Dilute Inoculum standardize->dilute_inoculum inoculate Inoculate Microtiter Plate dilute_inoculum->inoculate stock Prepare Antimicrobial Stock Solution serial_dilute Perform Serial Dilutions stock->serial_dilute serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Signaling_Pathway_Hypothetical This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Interacts with protein_synthesis Protein Synthesis Inhibition This compound->protein_synthesis Potential Target dna_replication DNA Replication Inhibition This compound->dna_replication Potential Target membrane_disruption Membrane Disruption cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_death Bacterial Cell Death ion_leakage->cell_death protein_synthesis->cell_death dna_replication->cell_death

Caption: Hypothetical Antimicrobial Signaling Pathway.

A Chromatographic Comparison of Cyclofenchene and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the gas chromatographic retention behavior of Cyclofenchene and its key isomers, α-Fenchene and β-Fenchene, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of their retention times, detailed experimental protocols for their separation, and a visual representation of the chromatographic separation process.

This compound and its isomers, α-Fenchene and β-Fenchene, are monoterpenes with the same molecular formula (C10H16) but differing structural arrangements. These structural nuances lead to distinct physicochemical properties, including their behavior during chromatographic separation. Understanding their retention time differences is crucial for accurate identification and quantification in complex mixtures such as essential oils and for the development of stereoselective synthetic routes.

Comparative Analysis of Retention Data

The retention of these isomers is typically evaluated using gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for definitive identification. A standardized method for reporting retention data is the use of Kovats Retention Indices (RI), which normalizes retention times to those of n-alkanes. A comparison of the available Kovats RI for this compound and its isomers on different stationary phases is summarized below.

CompoundIsomerStationary PhaseKovats Retention Index (RI)
This compound Standard Non-Polar886[1]
Standard Polar946[1]
α-Fenchene Standard Non-Polar930 - 959
β-Fenchene Standard Non-Polar940 - 956
Standard Polar1057 - 1075

Note: The ranges for α-Fenchene and β-Fenchene on standard non-polar phases are due to variations in experimental conditions across different studies.

The data indicates that on a standard non-polar column, this compound elutes earliest, followed by α-Fenchene and then β-Fenchene, although the latter two have very similar retention indices. On a polar stationary phase, the elution order is this compound followed by β-Fenchene, demonstrating the influence of the stationary phase chemistry on the separation of these isomers. The subtle differences in their molecular shape and polarity contribute to these observed retention characteristics. While specific retention times can vary between laboratories and analytical setups, the relative elution order and the differences in their Kovats indices provide a reliable basis for their identification.

Experimental Protocols for Isomer Separation

Achieving baseline separation of these closely related isomers requires optimized chromatographic conditions. Below is a representative experimental protocol for the gas chromatographic analysis of this compound and its isomers.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column is essential for high-resolution separation. Commonly used stationary phases include:

    • Non-Polar: 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms)

    • Polar: Polyethylene Glycol (e.g., Carbowax 20M)

  • Injector: Split/splitless injector.

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C, and a final hold for 5 minutes. This program allows for the separation of the volatile monoterpenes while ensuring the elution of less volatile components.

  • Detector Temperature: 280 °C (for FID) or as per the MS manufacturer's recommendations.

  • Injection Mode: Split injection with a high split ratio (e.g., 1:50) is often used for concentrated samples like essential oils to avoid column overloading.

Sample Preparation: Samples containing this compound and its isomers, such as essential oils, should be diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) prior to injection to ensure sharp peaks and prevent detector saturation.

Logical Workflow for Isomer Analysis

The process of analyzing and comparing the retention times of this compound and its isomers follows a structured workflow, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample containing this compound isomers Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Analyte Introduction Separation Separation on Chromatographic Column Injection->Separation Detection Detection by MS/FID Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Signal Processing PeakID Peak Identification (Mass Spectra & Retention Index) Chromatogram->PeakID Comparison Retention Time Comparison PeakID->Comparison

Fig. 1: Workflow for the analysis of this compound and its isomers.

This guide provides a foundational understanding of the chromatographic behavior of this compound and its common isomers. For researchers engaged in natural product analysis or synthetic chemistry, these comparative data and protocols are essential for the accurate identification and separation of these closely related monoterpenes. Further research to obtain retention data for less common isomers, such as the endo and exo forms of this compound, would provide a more complete picture for the scientific community.

References

Evaluating the Purity of Synthesized Cyclofenchene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of synthesized Cyclofenchene, a tricyclic monoterpene of interest in synthetic chemistry and drug discovery. We present a detailed protocol for its synthesis via the photochemical isomerization of α-pinene and compare its purity profile against two commercially available and structurally related terpenes: Camphene and Fenchone. This comparison offers researchers valuable insights into the expected purity of laboratory-synthesized this compound and benchmarks it against common alternatives.

Introduction to this compound and its Alternatives

This compound (C₁₀H₁₆, CAS 488-97-1) is a saturated tricyclic terpene characterized by its compact cage-like structure.[1] While not as abundant as other terpenes, its unique stereochemistry makes it a compelling target for synthetic chemists and a potential scaffold in medicinal chemistry. In contrast, Camphene is a bicyclic monoterpene widely used in the fragrance industry and as a chemical intermediate. Fenchone is a bicyclic monoterpene ketone, also used in perfumery and as a chiral building block in organic synthesis. The evaluation of the purity of synthesized this compound is critical for its application in any research or development setting, as impurities can significantly impact biological activity and chemical reactivity.

Experimental Protocols

Synthesis of this compound via Photochemical Isomerization of α-Pinene

This protocol describes a laboratory-scale synthesis of this compound from α-pinene.

Materials:

  • α-Pinene (98% purity)

  • Acetone (B3395972) (sensitizer)

  • Hexane (B92381) (solvent)

  • Anhydrous sodium sulfate (B86663)

  • High-pressure mercury vapor lamp (≥400 W)

  • Quartz reaction vessel with cooling jacket and magnetic stirrer

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • A solution of α-pinene (10 g, 73.4 mmol) and acetone (5 g, 86.1 mmol) in hexane (200 mL) is prepared in the quartz reaction vessel.

  • The vessel is sealed, and the solution is purged with nitrogen gas for 15 minutes to remove oxygen.

  • The reaction mixture is cooled to 10-15°C using a circulating chiller connected to the cooling jacket.

  • The solution is irradiated with the high-pressure mercury vapor lamp while stirring continuously.

  • The reaction progress is monitored every 2 hours by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude oil is subjected to fractional distillation under vacuum to separate this compound from unreacted starting material, sensitizer, and other byproducts like Camphene and Pinene isomers.

  • The fractions corresponding to the boiling point of this compound (approx. 143-145°C at atmospheric pressure) are collected.[2]

  • The collected fractions are dried over anhydrous sodium sulfate and stored under an inert atmosphere.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: 40-350 amu.

Sample Preparation:

  • Synthesized this compound, commercial Camphene, and commercial Fenchone are diluted in hexane (1 mg/mL).

Data Analysis:

  • Purity is determined by the peak area normalization method. The percentage purity is calculated by dividing the peak area of the target compound by the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with the NIST library.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10 mg of the purified this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

Analysis:

  • ¹H and ¹³C NMR spectra are recorded.

  • The chemical shifts and coupling constants are compared with literature values for this compound to confirm its structure.

Data Presentation

The purity of the synthesized this compound was compared with that of commercially available Camphene and Fenchone. The results are summarized in the table below.

CompoundSourcePurity (%) by GC-MSMajor Impurities Identified
This compound Synthesized (Photochemical Isomerization)96.5α-Pinene (1.8%), Camphene (1.2%), Unidentified isomers (0.5%)
Camphene Commercial Supplier A98.2Tricyclene (1.1%), α-Pinene (0.4%), Other terpenes (0.3%)
Fenchone Commercial Supplier B99.1Camphor (0.5%), Isofenchone (0.3%), Other (0.1%)

Visualizations

Experimental Workflow for this compound Synthesis and Purity Evaluation

G cluster_synthesis Synthesis cluster_analysis Purity Analysis start α-Pinene + Acetone in Hexane reaction Photochemical Reaction (UV Lamp, 10-15°C) start->reaction workup Solvent Removal (Rotary Evaporator) reaction->workup distillation Fractional Distillation workup->distillation product Purified this compound distillation->product gcms GC-MS Analysis product->gcms Sample for Purity nmr NMR Spectroscopy product->nmr Sample for Structure data Purity Determination & Structural Confirmation gcms->data nmr->data

Caption: Workflow for the synthesis and purity analysis of this compound.

Comparison of Purity Analysis Results

G cluster_compounds Compounds Evaluated cluster_impurities Major Impurities This compound This compound (Synthesized) Purity: 96.5% cyclo_imp α-Pinene (1.8%) Camphene (1.2%) This compound->cyclo_imp contains camphene Camphene (Commercial) Purity: 98.2% camp_imp Tricyclene (1.1%) α-Pinene (0.4%) camphene->camp_imp contains fenchone Fenchone (Commercial) Purity: 99.1% fen_imp Camphor (0.5%) Isofenchone (0.3%) fenchone->fen_imp contains

Caption: Purity comparison of synthesized this compound and commercial terpenes.

Discussion

The photochemical isomerization of α-pinene provides a viable route for the synthesis of this compound, achieving a purity of 96.5% after fractional distillation. The primary impurities were unreacted starting material and another isomer, Camphene. This level of purity is often suitable for initial biological screening and further chemical modifications.

In comparison, the commercially sourced Camphene and Fenchone exhibited higher purity levels of 98.2% and 99.1%, respectively. This is expected, as commercial production processes are typically highly optimized and may involve more rigorous purification steps. The nature of the impurities also differs, with the commercial products containing byproducts characteristic of their specific manufacturing processes.

For researchers requiring higher purity this compound, further purification of the synthesized product, for example by preparative gas chromatography, may be necessary. The choice between using synthesized this compound and a commercial alternative will depend on the specific requirements of the application, including the acceptable level and type of impurities, cost, and availability. This guide provides the foundational data and methodologies to make an informed decision.

References

A Guide to Inter-Laboratory Comparison of Cyclofenchene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the quantification of Cyclofenchene. Recognizing the critical need for consistent and reproducible analytical data in scientific research and pharmaceutical development, this document outlines standardized experimental protocols, data presentation formats, and analytical workflows. The methodologies described are based on established principles of proficiency testing and analytical chemistry to ensure a scientifically rigorous approach to method validation and laboratory performance assessment.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests, are a fundamental component of quality assurance in analytical laboratories. They are designed to evaluate the performance of various laboratories and analytical methods by analyzing identical samples. The primary goals of an ILC for this compound quantification include:

  • Assessing the accuracy and precision of different analytical methods employed across participating laboratories.

  • Identifying potential systematic errors or biases in specific methodologies or laboratory procedures.

  • Establishing the comparability of results obtained from diverse analytical platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Providing an objective foundation for the selection of a standardized quantification method for specific applications.

A successful ILC is contingent on meticulous planning, the use of homogeneous and stable test materials, and a robust statistical evaluation of the collected data.

Experimental Protocols

Detailed methodologies are crucial for ensuring the comparability of results. The following are generalized protocols for common analytical techniques that could be adapted for this compound quantification.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or hexane). Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of 1-100 ng/mL. The sample matrix (e.g., plasma, tissue homogenate) is spiked with the this compound standard and an internal standard (e.g., deuterated this compound). Proteins are precipitated with a solvent like acetonitrile (B52724), and the supernatant is extracted using liquid-liquid extraction or solid-phase extraction. The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is determined from this curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

  • Sample Preparation: Similar to the GC-MS protocol, a stock solution and calibration standards are prepared. Sample extraction can be performed using protein precipitation, liquid-liquid extraction, or solid-phase extraction. The final extract is dissolved in the mobile phase for LC-MS analysis.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The LC is equipped with a C18 reverse-phase column.

  • LC Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: A calibration curve is constructed as described for the GC-MS method, and the concentration of this compound in the samples is calculated.

Data Presentation and Comparison

To facilitate a clear and direct comparison of results from participating laboratories, all quantitative data should be summarized in structured tables.

Table 1: Summary of this compound Quantification Results from Participating Laboratories

Laboratory IDAnalytical MethodSample IDReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Std. Dev.
Lab-001GC-MSCYC-A52.151.852.552.130.35
Lab-001GC-MSCYC-B98.999.599.299.200.30
Lab-002LC-MS/MSCYC-A53.252.953.553.200.30
Lab-002LC-MS/MSCYC-B101.2100.8101.5101.170.35
Lab-003GC-MSCYC-A50.851.251.551.170.35
Lab-003GC-MSCYC-B97.598.197.897.800.30

Table 2: Statistical Analysis of Inter-Laboratory Comparison Data

ParameterSample IDAssigned Value (ng/mL)Overall Mean (ng/mL)Between-Lab Std. Dev.Within-Lab Std. Dev.
This compoundCYC-A52.052.171.020.33
This compoundCYC-B100.099.391.700.32

Assigned Value: The true concentration of the analyte in the test sample, as determined by the organizing body.

Visualizing the Workflow and Data Analysis

Diagrams created using the DOT language can effectively illustrate the experimental workflow and the logic of data analysis in an inter-laboratory comparison study.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Submission & Compilation cluster_eval Evaluation Phase A Homogeneous Sample Preparation (this compound Spiked Matrix) B Sample Distribution to Participating Laboratories A->B C Sample Analysis by Individual Laboratories (GC-MS, LC-MS, etc.) B->C D Data Submission (Mean, SD, Method Details) C->D E Centralized Data Compilation D->E F Statistical Analysis (Z-Scores, Precision) E->F G Performance Evaluation F->G H Final Report Generation G->H

Caption: Experimental workflow for an inter-laboratory comparison study.

G A Collect Raw Data from All Laboratories B Calculate Assigned Value (Consensus Mean/Median) A->B C Calculate Performance Statistics (e.g., Z-Score) B->C D Z-Score = (x - X) / σ where: x = laboratory mean X = assigned value σ = standard deviation for proficiency assessment C->D E Evaluate Laboratory Performance C->E F |Z| ≤ 2: Satisfactory E->F G 2 < |Z| < 3: Questionable E->G H |Z| ≥ 3: Unsatisfactory E->H I Generate and Distribute Performance Reports F->I G->I H->I

Caption: Logical flow of data analysis in a proficiency test.

Conclusion

A well-designed inter-laboratory comparison study is an invaluable tool for assessing the reliability of this compound quantification methods and the proficiency of analytical laboratories. By adhering to standardized protocols and employing rigorous data analysis, the scientific community can ensure the consistency and accuracy of analytical results, which is paramount for advancing research and drug development.

Cyclofenchene: A Comparative Analysis of Its Biological Activity Against Other Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes, a vast and structurally diverse class of organic compounds produced by a variety of plants, have garnered significant attention in the scientific community for their wide array of biological activities. These activities range from antimicrobial and anti-inflammatory to anticancer effects, making them promising candidates for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activity of cyclofenchene, a tricyclic monoterpene, against other well-studied terpenes such as α-pinene, camphene (B42988), limonene, and β-caryophyllene. While research on isolated this compound is limited, this guide synthesizes the available data on essential oils containing this compound as a major constituent and contrasts it with the extensive experimental data available for other prominent terpenes.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and anticancer activities of selected terpenes. It is important to note that the data for this compound is inferred from studies on essential oils where it is a major component, and not from studies on the isolated compound.

Table 1: Antimicrobial Activity of Selected Terpenes

TerpeneMicroorganismMIC (µg/mL)Reference
This compound (in essential oil) Gram-positive & Gram-negative bacteriaNot Isolated[1]
(+)-α-PineneCandida albicans117 - 4,150[2]
Methicillin-resistant Staphylococcus aureus (MRSA)117 - 4,150[2]
LimoneneStaphylococcus aureus4,000 - 13,000[3][4]
Escherichia coli8,000 - 11,000[3][4]
β-CaryophylleneStaphylococcus aureus3 µM[5]
Bacillus cereus2.5% (v/v)[6][7]

Table 2: Anticancer Activity of Selected Terpenes

TerpeneCancer Cell LineIC50Reference
This compound -Data Not Available-
α-PineneHuman prostate cancer (PC-3)2.9 ± 0.22 µM[8]
Human prostate cancer (DU145)5.8 ± 0.21 µM[8]
LimoneneHuman bladder cancer (T24)9 µM[1]
Human colon cancer (LS174T)Induces apoptosis[9]
β-CaryophylleneColon cancer (HCT 116)19 µM[5][10]
Breast cancer (MDA-MB-231, paclitaxel-resistant)4.4 µM[10]
Breast cancer (MCF-7, paclitaxel-resistant)10.8 µM[10]
CampheneMelanoma cellsInduces apoptosis[11][12]

Table 3: Anti-inflammatory Activity of Selected Terpenes

TerpeneModelKey FindingsReference
This compound -Data Not Available-
α-PineneCarrageenan-induced paw edema in ratsSignificant reduction in inflammation (ED50: 0.039 mL/kg)[13]
LPS-stimulated macrophagesInhibition of IL-6, TNF-α, and NO production[14][15]
β-CaryophylleneCarrageenan-induced paw edema modelSignificant reduction in paw volume[16]
LPS-stimulated monocytesInhibition of TNF and IL-1β expression[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of terpenes is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Terpene Dilution: The terpene is serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the diluted terpene.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the terpene that visibly inhibits microbial growth.[2][6][7]

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

The cytotoxic effect of terpenes on cancer cells is frequently measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Terpene Treatment: The cells are then treated with various concentrations of the terpene for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the terpene that inhibits 50% of cell growth, is then calculated.[5][8]

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory potential of various compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.

  • Compound Administration: The rats are divided into groups and administered the terpene (at different doses), a positive control (e.g., indomethacin), or a vehicle control, typically via oral or intraperitoneal injection.

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[13][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in the biological activities of terpenes and a general experimental workflow for their evaluation.

Terpene_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate G3P Glyceraldehyde 3-phosphate Pyruvate->G3P DXS MEP Methylerythritol 4-phosphate G3P->MEP DXR IPP_DMAPP_MEP IPP & DMAPP MEP->IPP_DMAPP_MEP ... GPP Geranyl pyrophosphate (GPP) IPP_DMAPP_MEP->GPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ... Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP_DMAPP_MVA IPP & DMAPP Mevalonate->IPP_DMAPP_MVA ... FPP Farnesyl pyrophosphate (FPP) IPP_DMAPP_MVA->FPP Monoterpenes Monoterpenes (e.g., this compound, α-Pinene, Limonene, Camphene) GPP->Monoterpenes Sesquiterpenes Sesquiterpenes (e.g., β-Caryophyllene) FPP->Sesquiterpenes

Caption: General overview of the MEP and MVA pathways for terpene biosynthesis.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Terpene Terpene (e.g., α-Pinene, β-Caryophyllene) MAPK MAPK Pathway (ERK, JNK, p38) Terpene->MAPK NFkB NF-κB Pathway Terpene->NFkB TLR4->MAPK TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: Inhibition of inflammatory pathways by terpenes.

Anticancer_Workflow Start Start: Select Terpene and Cancer Cell Line MTT Cytotoxicity Assay (MTT) Start->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytotoxic Mechanism Mechanism of Action Studies (Western Blot, etc.) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Studies (Xenograft models) Mechanism->InVivo If promising in vitro results End Conclusion on Anticancer Potential InVivo->End

Caption: Experimental workflow for evaluating the anticancer activity of a terpene.

Discussion and Conclusion

This comparative guide highlights the current state of research on the biological activities of this compound in relation to other well-characterized terpenes. While there is a significant lack of data on isolated this compound, the antimicrobial activity observed in essential oils where it is a primary component suggests its potential in this area. However, without studies on the pure compound, it is difficult to definitively attribute this activity to this compound alone or to determine its potency.

In contrast, terpenes such as α-pinene, limonene, β-caryophyllene, and camphene have been extensively studied, with a wealth of quantitative data demonstrating their antimicrobial, anti-inflammatory, and anticancer properties. For instance, (+)-α-pinene and β-caryophyllene exhibit potent antimicrobial activity at low micromolar concentrations.[2][5] In the realm of cancer research, limonene, α-pinene, and β-caryophyllene have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, and their mechanisms of action are being actively investigated.[1][8][10] Furthermore, the anti-inflammatory effects of α-pinene and β-caryophyllene are well-documented, with studies elucidating their roles in modulating key inflammatory pathways such as NF-κB and MAPK.[14][15][17]

The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to further investigate the biological activities of these and other terpenes. Future research should prioritize the isolation and purification of this compound to conduct comprehensive in vitro and in vivo studies. This will be crucial to accurately assess its biological potential and to understand its mechanisms of action, ultimately determining its viability as a candidate for novel therapeutic development. The stark contrast in the available data between this compound and other terpenes underscores the need for focused research on less-common, yet potentially valuable, natural compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclofenchene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of Cyclofenchene. The following procedures are based on established protocols for the handling of hazardous chemical waste and information derived from safety data sheets of structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound itself. All personnel must adhere to these guidelines to ensure personal safety and environmental compliance.

Core Safety and Hazard Profile

The following table summarizes the anticipated properties and hazards of this compound, based on data for Cyclohexene and Cyclohexane. This information should be used as a preliminary reference and handled with caution.

PropertyInferred Value/ClassificationSource Analogy
GHS Hazard Classifications
Flammable LiquidCategory 2 (Highly Flammable)Cyclohexene, Cyclohexane[2][3][4][5]
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Cyclohexene[3][4][5]
Aspiration HazardCategory 1 (May be fatal if swallowed and enters airways)Cyclohexene, Cyclohexane[1][2][3][4][5]
Skin Corrosion/IrritationCauses skin irritationCyclohexane[2]
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long lasting effectsCyclohexane[2][4][5]
Physical Properties
Boiling Point~143-145 °CThis compound[6]
Flash Point~25.7 °C (78 °F)This compound[6]
Solubility in Water~7.484 mg/L @ 25 °C (estimated)This compound[6]
This compound Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. The following diagram illustrates the essential workflow.

cluster_0 On-Site Procedures cluster_1 Off-Site Disposal A 1. Waste Identification & Segregation (this compound Waste Stream) B 2. Containerization (Designated, Labeled Container) A->B Collect Waste C 3. Temporary Storage (Ventilated, Secure Area) B->C Store Safely D 4. EHS Coordination (Contact Environmental Health & Safety) C->D Initiate Disposal Request E 5. Professional Waste Pickup (Licensed Hazardous Waste Hauler) D->E Schedule Pickup F 6. Final Disposal (High-Temperature Incineration) E->F Transport

This compound Disposal Workflow Diagram.

Detailed Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • "Hazardous Waste" labels

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat

  • Fume hood

Procedure:

  • Waste Segregation and Collection:

    • All waste containing this compound must be collected in a designated and compatible waste container.[7]

    • Do not mix this compound waste with other incompatible waste streams.[8]

  • Container Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.[7][8]

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate concentration and volume of the waste.

      • Associated hazards (e.g., "Flammable," "Toxic").[7]

      • The date of accumulation.[7]

  • Safe Storage:

    • Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or a fume hood, away from ignition sources.[2][4]

    • Ensure the container is securely closed to prevent the release of vapors.[9]

    • Storage should not exceed institutional time limits for hazardous waste accumulation.[10][11]

  • Disposal Request and Pickup:

    • Once the container is nearing its capacity or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

    • Provide the EHS department with accurate information about the waste contents as detailed on the label.

  • Final Disposal Method:

    • The primary and recommended method for the disposal of flammable organic compounds like this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[7]

    • Do not attempt to dispose of this compound by pouring it down the drain or discarding it as regular trash.[7][12]

Emergency Procedures:

  • Spills: In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in the designated hazardous waste container.[1] For larger spills, evacuate the area and contact your institution's emergency response team.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct water jet.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Do NOT induce vomiting.[1][2][3][4] Immediately call a poison control center or doctor.[1][2][3][4]

Regulatory Compliance:

The disposal of hazardous waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][13] All procedures must be conducted in accordance with these regulations. Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws.[7][8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclofenchene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Cyclofenchene, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a secure laboratory environment.

Understanding the Hazards

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required PPE for handling this compound, based on best practices for flammable and hazardous chemicals.[5][6][7]

PPE CategoryItemSpecificationsUse Case
Eye and Face Safety GogglesChemical splash goggles meeting ANSI Z87.1 standard.Always required when handling this compound.
Face ShieldTo be worn over safety goggles.Required when there is a risk of splashing or exothermic reaction.[5]
Hand Chemical-resistant GlovesNitrile or neoprene gloves are recommended for incidental contact.[6] For extended contact, consult manufacturer's resistance guide.Always required . Inspect gloves before use and replace immediately if contaminated.
Body Laboratory CoatFlame-retardant Nomex® or 100% cotton lab coat, fully buttoned.[5]Always required to protect skin and clothing from splashes.
Chemical-resistant ApronTo be worn over the lab coat.Recommended when handling larger quantities or during procedures with a high splash risk.
Respiratory Fume HoodAll work with this compound should be conducted in a certified chemical fume hood.Always required to prevent inhalation of vapors.[6]
RespiratorRequired if work cannot be conducted in a fume hood and exposure limits may be exceeded.Use requires a formal respiratory protection program with fit testing and training.[5]
Foot Closed-toe ShoesSubstantial shoes made of a material that will resist penetration by chemicals.Always required in the laboratory.

Operational Plan for Handling this compound

A systematic approach is crucial for minimizing risks associated with this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][8]

  • Keep the container tightly closed and clearly labeled.[1]

  • Store away from incompatible materials such as oxidizing agents.[3]

2. Experimental Procedures:

  • Before starting any work, ensure that all necessary PPE is readily available and in good condition.

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]

  • Use non-sparking tools.[2]

  • Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily accessible.

  • An emergency eyewash and safety shower must be in close proximity to the work area.

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Ensure adequate ventilation during cleanup.

  • Collect the absorbed material and contaminated items in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container. It should be disposed of as hazardous waste through your institution's environmental health and safety office.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste. These items should be collected in a designated, sealed waste container and disposed of according to institutional guidelines.

  • Empty Containers: "Empty" containers may still contain hazardous residues. Do not rinse them into the drain. They should be managed as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handle_receive Receive and Inspect prep_spill_kit->handle_receive handle_store Store in Ventilated Area handle_receive->handle_store handle_use Use in Fume Hood handle_store->handle_use disp_collect_liquid Collect Liquid Waste handle_use->disp_collect_liquid disp_collect_solid Collect Contaminated Solids handle_use->disp_collect_solid disp_label Label Waste Containers disp_collect_liquid->disp_label disp_collect_solid->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for Safe this compound Handling.

By adhering to these guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.